Product packaging for 1,1-Dimethyl-4-acetylpiperazinium iodide(Cat. No.:CAS No. 75667-84-4)

1,1-Dimethyl-4-acetylpiperazinium iodide

Katalognummer: B1662546
CAS-Nummer: 75667-84-4
Molekulargewicht: 284.14 g/mol
InChI-Schlüssel: VXBLRKDEHGKPAC-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Structural analog of acetylcholine that acts as a nicotinic agonist (Ki = 29.9 nM at α4β2). Upregulates the number of α4β2 binding sites in M10 cells in vitro by 440%.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17IN2O B1662546 1,1-Dimethyl-4-acetylpiperazinium iodide CAS No. 75667-84-4

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(4,4-dimethylpiperazin-4-ium-1-yl)ethanone;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N2O.HI/c1-8(11)9-4-6-10(2,3)7-5-9;/h4-7H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBLRKDEHGKPAC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC[N+](CC1)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61167-35-9 (Parent)
Record name 1-Acetyl-4-methylpiperazine methiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075667844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20997105
Record name 4-Acetyl-1,1-dimethylpiperazin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75667-84-4
Record name 1-Acetyl-4-methylpiperazine methiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075667844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetyl-1,1-dimethylpiperazin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 1,1-Dimethyl-4-acetylpiperazinium iodide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 75667-84-4

This technical guide provides a comprehensive overview of 1,1-Dimethyl-4-acetylpiperazinium iodide, a quaternary ammonium (B1175870) salt and a structural analog of the neurotransmitter acetylcholine (B1216132).[1] Intended for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, its primary biological target and mechanism of action, and protocols for key experiments that elucidate its pharmacological profile.

Physicochemical and Biological Properties

This compound, also known as 4-Acetyl-1,1-dimethylpiperazin-1-ium iodide, is a nicotinic acetylcholine receptor (nAChR) agonist. It is a valuable research tool for investigating the function and regulation of nAChRs, particularly the α4β2 subtype.

PropertyValueSource(s)
CAS Number 75667-84-4
Molecular Formula C₈H₁₇IN₂O
Molecular Weight 284.14 g/mol
Appearance Crystalline solid
Solubility Soluble in water
Storage Temperature -20°C
Biological Target Nicotinic Acetylcholine Receptors (nAChRs)
Mechanism of Action nAChR Agonist

Quantitative Pharmacological Data

The primary pharmacological action of this compound is its agonist activity at nAChRs. Notably, it exhibits a significant affinity for the α4β2 nAChR subtype and has been shown to induce receptor upregulation following chronic exposure.

ParameterValueCell LineReceptor SubtypeSource(s)
Inhibition Constant (Kᵢ) 29.9 nM-α4β2
Receptor Upregulation 440% increase in α4β2 binding sitesM10 cellsα4β2

Synthesis

Experimental Protocols

The following are detailed methodologies for key experiments that have been used to characterize the interaction of this compound and its analogs with nicotinic acetylcholine receptors.

Radioligand Binding Assay for nAChR Affinity (Kᵢ Determination)

This protocol is based on standard methods for determining the binding affinity of a compound to a specific receptor subtype.

Objective: To determine the inhibition constant (Kᵢ) of this compound for the α4β2 nAChR subtype.

Materials:

  • Rat cerebral cortex membranes (as a source of α4β2 nAChRs)

  • [³H]-cytisine (a high-affinity radioligand for α4β2 nAChRs)

  • This compound (test compound)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.

  • Binding Assay: In test tubes, combine the rat cortical membranes, [³H]-cytisine at a concentration near its Kₑ, and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Chronic Agonist Exposure and Receptor Upregulation Assay

This protocol is based on the methodology used to assess the ability of nicotinic agonists to upregulate receptor numbers in a cell culture model.

Objective: To quantify the change in the number of α4β2 nAChR binding sites on M10 cells following chronic exposure to this compound.

Materials:

  • M10 neuroblastoma cells (which express α4β2 nAChRs)

  • Cell culture medium and supplements

  • This compound

  • Radioligand for α4β2 nAChRs (e.g., [³H]-epibatidine or [³H]-cytisine)

  • Cell lysis buffer

  • Protein assay reagents (e.g., BCA or Bradford)

Procedure:

  • Cell Culture: Culture M10 cells in appropriate flasks or plates until they reach a desired confluency.

  • Chronic Agonist Treatment: Expose the cells to a specific concentration of this compound in the culture medium for an extended period (e.g., 24-72 hours). A control group of cells should be cultured in parallel without the agonist.

  • Cell Harvesting and Membrane Preparation: After the treatment period, wash the cells to remove the agonist. Harvest the cells and prepare a membrane fraction as described in the binding assay protocol.

  • Saturation Binding Assay: Perform a saturation binding experiment on the membrane preparations from both the treated and control cells. This involves incubating the membranes with increasing concentrations of the radioligand to determine the maximum number of binding sites (Bₘₐₓ).

  • Protein Quantification: Determine the protein concentration of the membrane preparations using a standard protein assay.

  • Data Analysis: Calculate the Bₘₐₓ values for both the control and treated groups, expressed as fmol/mg of protein. The percentage change in receptor number is calculated as: ( (Bₘₐₓ_treated - Bₘₐₓ_control) / Bₘₐₓ_control ) * 100.

Visualizations

Nicotinic Acetylcholine Receptor Signaling Pathway

nAChR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space nAChR α4β2 nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens Channel Na_Influx Na⁺ Influx nAChR->Na_Influx Agonist 1,1-Dimethyl-4- acetylpiperazinium iodide Agonist->nAChR Binds to Depolarization Depolarization Ca_Influx->Depolarization PI3K PI3K Ca_Influx->PI3K MAPK MAPK Ca_Influx->MAPK Na_Influx->Depolarization Akt Akt PI3K->Akt Survival Cell Survival Neuroprotection Akt->Survival ERK ERK MAPK->ERK ERK->Survival Ki_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare Rat Cortex Membranes incubate Incubate Membranes, Radioligand & Compound prep_membranes->incubate prep_solutions Prepare Radioligand & Test Compound Dilutions prep_solutions->incubate filtrate Filter to Separate Bound/Free Ligand incubate->filtrate count Quantify Radioactivity (LSC) filtrate->count calc_ic50 Determine IC₅₀ Value count->calc_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff Equation calc_ic50->calc_ki

References

An In-depth Technical Guide to the Molecular Structure and Properties of 1,1-Dimethyl-4-acetylpiperazinium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-4-acetylpiperazinium iodide is a quaternary ammonium (B1175870) salt featuring a piperazine (B1678402) core. This compound is of significant interest to the scientific community, particularly in the field of neuropharmacology, due to its activity as an agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs). Its structure, characterized by a positively charged nitrogen atom and an acetyl group, allows it to interact with these crucial ion channels, influencing neuronal signaling. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and analytical characterization of this compound, along with insights into its biological interactions.

Molecular Structure and Properties

This compound possesses a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. One nitrogen atom is quaternized with two methyl groups, conferring a permanent positive charge, while the other nitrogen atom is functionalized with an acetyl group. This cationic structure is balanced by an iodide anion.

Chemical Identifiers:

  • CAS Number: 75667-84-4

  • Molecular Formula: C₈H₁₇IN₂O

  • Molecular Weight: 284.14 g/mol

While a definitive crystal structure with experimentally determined bond lengths and angles is not publicly available, the molecular geometry can be inferred from spectroscopic data and comparison with structurally similar compounds.

Synthesis

The synthesis of this compound is typically achieved through a quaternization reaction. This involves the N-alkylation of a suitable piperazine precursor.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • In a round-bottom flask, dissolve 1-acetylpiperazine in anhydrous acetone.

  • To this solution, add an excess of methyl iodide. The use of excess methyl iodide drives the reaction towards the formation of the quaternary ammonium salt.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • As the reaction proceeds, the product, this compound, will precipitate out of the solution as a solid.

  • After the reaction is complete, the solid product is collected by vacuum filtration.

  • The collected solid is washed with a small amount of cold, anhydrous acetone to remove any unreacted starting materials and impurities.

  • The final product is dried under vacuum to yield this compound.

Logical Relationship of Synthesis:

G 1-Acetylpiperazine 1-Acetylpiperazine Reaction Mixture Reaction Mixture 1-Acetylpiperazine->Reaction Mixture dissolved in anhydrous acetone Precipitation Precipitation Reaction Mixture->Precipitation Stirring at room temperature Methyl Iodide Methyl Iodide Methyl Iodide->Reaction Mixture added in excess Filtration Filtration Precipitation->Filtration Collection of solid product Washing Washing Filtration->Washing with cold anhydrous acetone Drying Drying Washing->Drying under vacuum This compound This compound Drying->this compound Final Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The molecular structure of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Acetyl (CH₃)~2.1Singlet
N⁺(CH₃)₂~3.3Singlet
Piperazinium (CH₂) adjacent to N⁺~3.5 - 4.0Multiplet
Piperazinium (CH₂) adjacent to N-acetyl~3.5 - 4.0Multiplet

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum provides information about the carbon framework.

Carbon Type Predicted Chemical Shift (δ, ppm)
Acetyl (C=O)165 - 175
Acetyl (CH₃)20 - 30
N⁺(CH₃)₂50 - 60
Piperazinium (CH₂) adjacent to N⁺60 - 70
Piperazinium (CH₂) adjacent to N-acetyl40 - 50
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional Group Expected Absorption Band (cm⁻¹)
C=O (Amide)1630 - 1680
C-N Stretch1000 - 1250
C-H Stretch (Aliphatic)2850 - 3000
Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the cation (the iodide anion is typically not observed). The expected mass for the cation [C₈H₁₇N₂O]⁺ is approximately 157.13 m/z.

Biological Activity: Nicotinic Acetylcholine Receptor Agonism

This compound acts as an agonist at nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems.

Nicotinic Acetylcholine Receptor Signaling Pathway

Upon binding of an agonist like this compound, the nAChR undergoes a conformational change, opening its ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane and the initiation of downstream signaling cascades.

G cluster_0 Cell Membrane cluster_1 nAChR Nicotinic Acetylcholine Receptor Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening Conformational Change Agonist 1,1-Dimethyl-4- acetylpiperazinium iodide Agonist->nAChR Binds to Cation_Influx Cation Influx (Na⁺, Ca²⁺) Ion_Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream_Signaling Downstream Signaling Cascades Depolarization->Downstream_Signaling

Caption: nAChR activation and downstream signaling.

Experimental Protocols for Characterizing nAChR Agonism

Radioligand Binding Assay: This technique is used to determine the affinity of a compound for a specific receptor subtype.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes expressing the nAChR subtype of interest (e.g., α4β2 or α7).

  • Incubation: Incubate the membranes with a known radiolabeled ligand (e.g., [³H]cytisine for α4β2 or [³H]methyllycaconitine for α7) and varying concentrations of the test compound (this compound).

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Plot the data to determine the inhibition constant (Ki) of the test compound, which is a measure of its binding affinity.

Electrophysiology (Single-Channel Recording): This method directly measures the opening and closing of individual ion channels in response to an agonist.

Protocol Outline:

  • Cell Preparation: Use cells expressing the nAChR subtype of interest (e.g., from Torpedo electroplaque or BC3H-1 cells).[1]

  • Patch-Clamp Configuration: Establish a cell-attached or outside-out patch-clamp configuration to isolate a small patch of the cell membrane containing one or more nAChR channels.

  • Agonist Application: Apply this compound to the patch to activate the nAChRs.

  • Data Acquisition: Record the single-channel currents, which appear as discrete steps in current flow corresponding to the opening and closing of individual channels.

  • Data Analysis: Analyze the recordings to determine the channel open probability, mean open time, and single-channel conductance.

A study comparing the cyclic this compound with acyclic derivatives found that the cyclic compound interacts with nAChRs from both Torpedo electroplaque and BC3H-1 cells at lower concentrations.[1] The activation of single-channel currents by the cyclic compound occurs at concentrations approximately two orders of magnitude lower than for the acyclic compounds.[1]

Conclusion

This compound is a valuable tool for researchers studying the nicotinic acetylcholine receptor system. Its well-defined structure and function as an nAChR agonist make it a useful probe for investigating the physiological and pathological roles of these receptors. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and functional analysis of this and similar compounds, aiding in the ongoing efforts of drug discovery and development in the field of neuroscience.

References

An In-depth Technical Guide to the Synthesis and Biological Context of 1,1-Dimethyl-4-acetylpiperazinium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-Dimethyl-4-acetylpiperazinium iodide, a quaternary ammonium (B1175870) salt that functions as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The document details a likely synthetic protocol, expected analytical data, and the biological signaling pathway associated with its mechanism of action.

Introduction

This compound is a valuable research chemical due to its activity as an agonist of nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are ligand-gated ion channels that play a crucial role in various physiological processes, including neurotransmission. As a structural analog of the endogenous neurotransmitter acetylcholine, this compound can be utilized in studies related to nAChR function, pharmacology, and the development of therapeutic agents targeting these receptors. The synthesis of this compound involves the quaternization of 1-acetylpiperazine (B87704), a common reaction in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound is achieved through the N-methylation of 1-acetylpiperazine using methyl iodide. This reaction, a classic example of a Menschutkin reaction, involves the nucleophilic attack of the tertiary amine on the methyl iodide, leading to the formation of the quaternary ammonium salt.

Reaction Scheme

G cluster_0 Reaction Scheme 1-acetylpiperazine 1-Acetylpiperazine product This compound 1-acetylpiperazine->product + CH3I methyl_iodide Methyl Iodide

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • 1-Acetylpiperazine

  • Methyl Iodide (a neurotoxin, handle with extreme care in a well-ventilated fume hood)[4]

  • Acetonitrile (B52724) (anhydrous)

  • Diethyl ether (anhydrous)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Apparatus for filtration under inert atmosphere

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-acetylpiperazine (1.0 equivalent).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • With vigorous stirring, add methyl iodide (approximately 1.1 to 1.5 equivalents).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, being a salt, may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Wash the crude product with anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the purified this compound under vacuum.

Purification

The primary method for the purification of the product is recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol. The purity of the final compound can be assessed by techniques like Thin Layer Chromatography (TLC) and melting point determination.

Quantitative Data

The following table summarizes the key quantitative data for this compound. It should be noted that experimental values for yield and melting point are dependent on the specific reaction conditions and purity of the product.

ParameterValueReference
Molecular Formula C₈H₁₇IN₂O[1]
Molecular Weight 284.14 g/mol [2]
CAS Number 75667-84-4[1]
Appearance Expected to be a crystalline solid[5]
Solubility Expected to be soluble in water and polar organic solventsN/A
Yield Dependent on reaction scale and conditionsN/A
Melting Point Not reported in the searched literatureN/A

Spectroscopic Characterization

Spectroscopic methods are essential for the structural confirmation of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The protons on the carbons adjacent to the positively charged quaternary nitrogen will be deshielded and appear at a lower field compared to those adjacent to the acetylated nitrogen.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms of the methyl groups attached to the quaternary nitrogen will have a characteristic chemical shift.

Note: Specific experimental NMR data for this compound is not available in the searched literature. The expected chemical shifts are based on general principles of NMR spectroscopy for similar quaternary ammonium compounds.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong absorption band is expected for the carbonyl (C=O) group of the acetyl moiety, typically in the range of 1630-1680 cm⁻¹.

Biological Context: Nicotinic Acetylcholine Receptor Signaling

This compound acts as an agonist at nicotinic acetylcholine receptors (nAChRs). Activation of these receptors, particularly the α7 subtype, can trigger intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is known to be involved in promoting cell survival and neuroprotection.

G cluster_0 nAChR Signaling Pathway Agonist This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to PI3K PI3K nAChR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors Akt->Downstream Response Cell Survival / Neuroprotection Downstream->Response

Caption: Nicotinic Acetylcholine Receptor (nAChR) signaling pathway.

Experimental Workflow: Characterization of nAChR Agonist Activity

The following workflow outlines a general approach to confirm the activity of a synthesized compound as an nAChR agonist.

G cluster_1 Experimental Workflow for nAChR Agonist Characterization Synthesis Synthesis and Purification of Compound Assay Cell-Based Assay (e.g., Calcium Imaging or Membrane Potential Assay) Synthesis->Assay Cell_Culture Culture of Cells Expressing nAChRs Cell_Culture->Assay Data_Analysis Data Analysis (e.g., EC50 Determination) Assay->Data_Analysis Validation Validation with Known Antagonists Data_Analysis->Validation Conclusion Confirmation of Agonist Activity Validation->Conclusion

Caption: A typical experimental workflow for characterizing an nAChR agonist.

Conclusion

This technical guide provides a detailed framework for the synthesis and understanding of this compound. The provided synthetic protocol, based on established chemical principles, offers a reliable method for its preparation. The elucidation of its role as an nAChR agonist and its interaction with the PI3K/Akt signaling pathway highlights its importance as a tool for research in neuropharmacology and drug discovery. Further experimental work is required to determine the precise quantitative data and to fully characterize its biological activity.

References

An In-depth Technical Guide to the Physical Properties of 1,1-Dimethyl-4-acetylpiperazinium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,1-Dimethyl-4-acetylpiperazinium iodide, a quaternary ammonium (B1175870) salt that acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity and Structure

This compound is a derivative of piperazine (B1678402), characterized by a quaternary ammonium cation and an iodide anion. The nitrogen at the 1-position is dimethylated, conferring a permanent positive charge, while the nitrogen at the 4-position is acetylated.

Molecular Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number 75667-84-4
Molecular Formula C₈H₁₇IN₂O
Molecular Weight 284.14 g/mol
Appearance Crystalline solid
Solubility Soluble in water to 100 mM
Melting Point Not explicitly reported in the literature
Boiling Point Decomposes before boiling

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The two methyl groups attached to the quaternary nitrogen will likely appear as a singlet, being chemically equivalent. The protons on the piperazine ring will exhibit more complex splitting patterns (multiplets) due to their coupling with adjacent protons. The acetyl group's methyl protons will also appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. Key expected chemical shifts include the carbonyl carbon of the acetyl group (typically in the downfield region), the carbons of the methyl groups attached to the quaternary nitrogen, the methylene (B1212753) carbons of the piperazine ring, and the methyl carbon of the acetyl group.

The IR spectrum is useful for identifying the functional groups present. Key absorption bands would include those corresponding to the C=O stretch of the amide group, C-N stretching vibrations, and C-H stretching and bending vibrations of the alkyl and acetyl groups.

Experimental Protocols

A plausible synthetic route for this compound involves a two-step process:

  • Acetylation of Piperazine: Reacting piperazine with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in an appropriate solvent to form 1-acetylpiperazine (B87704).

  • Quaternization: The subsequent reaction of 1-acetylpiperazine with an excess of methyl iodide. The lone pair of electrons on the unsubstituted nitrogen of 1-acetylpiperazine attacks the methyl group of methyl iodide in an SN2 reaction, leading to the formation of the quaternary ammonium iodide salt. The product can then be purified by recrystallization.

Synthesis of this compound cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Quaternization piperazine Piperazine acetylpiperazine 1-Acetylpiperazine piperazine->acetylpiperazine + Acetylating Agent acetylating_agent Acetic Anhydride / Acetyl Chloride product This compound acetylpiperazine->product + Methyl Iodide methyl_iodide Methyl Iodide (excess)

Caption: Proposed synthetic workflow for this compound.

  • Melting Point: The melting point of a crystalline solid like this compound would be determined using a melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A sharp melting range is indicative of high purity.

  • Solubility: To determine the solubility, a known amount of the compound is added to a specific volume of a solvent (e.g., water) at a given temperature. The mixture is stirred until saturation is reached, and any undissolved solid is removed by filtration. The concentration of the dissolved compound in the filtrate is then determined, often by gravimetric analysis after evaporation of the solvent or by a spectroscopic method.

  • NMR and IR Spectroscopy: Standard NMR and IR spectroscopic techniques would be employed for structural characterization. For NMR, the compound is dissolved in a suitable deuterated solvent. For IR, the solid sample can be analyzed as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

Biological Activity and Signaling Pathway

This compound is an agonist for nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems.

Upon binding of an agonist like this compound, the nAChR undergoes a conformational change that opens its ion channel. This allows for the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane. This initial electrical signal can then trigger a cascade of downstream cellular events. The influx of calcium, in particular, can act as a second messenger, activating various intracellular signaling pathways that can influence a wide range of cellular processes, including neurotransmitter release, gene expression, and cell survival.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular agonist 1,1-Dimethyl-4-acetylpiperazinium Iodide (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) agonist->nAChR Binds to depolarization Membrane Depolarization nAChR->depolarization Channel Opening & Cation Influx (Na⁺, Ca²⁺) cell_membrane Cell Membrane ca_influx Ca²⁺ Influx depolarization->ca_influx downstream Downstream Cellular Responses ca_influx->downstream Activates

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor agonist.

In-Depth Technical Guide: Chemical Properties of 1,1-Dimethyl-4-acetylpiperazinium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical and biological properties of 1,1-Dimethyl-4-acetylpiperazinium iodide, a quaternary ammonium (B1175870) salt and a notable nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. This document consolidates available data on its chemical structure, physical properties, and biological activity, with a focus on its interaction with nAChRs. Detailed experimental protocols for its synthesis are provided, alongside visualizations of the synthetic workflow and its proposed mechanism of action at the cellular level. This guide is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience, pharmacology, and drug development.

Chemical Identity and Properties

This compound, also referred to in the literature as N1-acetyl-N4-dimethyl-piperazinium iodide (ADMP), is a piperazine (B1678402) derivative with a positively charged quaternary ammonium center counterbalanced by an iodide anion. Its structural similarity to the endogenous neurotransmitter acetylcholine allows it to function as an agonist at nicotinic acetylcholine receptors.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 1-acetyl-4,4-dimethylpiperazin-1-ium iodideN/A
Synonyms This compound, N1-acetyl-N4-dimethyl-piperazinium iodide (ADMP)[1]
CAS Number 75667-84-4[2]
Molecular Formula C₈H₁₇IN₂O[2]
Molecular Weight 284.14 g/mol [3]
Appearance Crystalline solid[4]
Melting Point Not explicitly reported in the literature.N/A
Boiling Point Not applicable (decomposes)N/A
Solubility Soluble in water to 100 mM[4]
Storage Temperature -20°C[2]

Table 2: Spectroscopic Data (Expected)

SpectroscopyExpected Chemical Shifts (δ, ppm)
¹H NMR ~3.0-3.5 ppm: Singlet, corresponding to the two equivalent methyl groups on the quaternary nitrogen. Downfield region: Multiplets for the two methylene (B1212753) groups adjacent to the quaternary nitrogen. Upfield region: Multiplets for the two methylene groups adjacent to the acetylated nitrogen.

Synthesis of this compound

The synthesis of this compound can be achieved through the quaternization of 1-acetylpiperazine (B87704) with methyl iodide.

Experimental Protocol

The following protocol is based on the synthesis of analogous piperazinium compounds[1]:

Materials:

  • 1-acetylpiperazine

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

Procedure:

  • A solution of 1-acetylpiperazine in anhydrous diethyl ether is prepared in a suitable reaction vessel.

  • An excess of methyl iodide is added to the solution.

  • The reaction mixture is stirred at room temperature.

  • The reaction is monitored for the formation of a precipitate.

  • Upon completion, the resulting white crystalline solid (this compound) is collected by filtration.

  • The collected solid is washed with anhydrous diethyl ether to remove any unreacted starting materials.

  • The final product is dried under vacuum.

Synthesis Workflow

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product reactant1 1-acetylpiperazine step1 Dissolve in anhydrous diethyl ether reactant1->step1 reactant2 Methyl Iodide step2 Add excess methyl iodide reactant2->step2 step1->step2 step3 Stir at room temperature step2->step3 step4 Precipitation step3->step4 step5 Filtration step4->step5 step6 Wash with anhydrous diethyl ether step5->step6 step7 Dry under vacuum step6->step7 product 1,1-Dimethyl-4-acetylpiperazinium iodide step7->product

Caption: Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

This compound is an agonist of nicotinic acetylcholine receptors (nAChRs).[2] These receptors are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems.[5]

Nicotinic Acetylcholine Receptor Activation

Upon binding to nAChRs, this compound induces a conformational change in the receptor protein, leading to the opening of the ion channel.[2] This allows for the influx of cations, primarily Na⁺ and Ca²⁺, resulting in the depolarization of the cell membrane.[2] The influx of calcium can also trigger various intracellular signaling cascades.

While the specific subtype selectivity of this compound is not extensively documented, nAChR agonists generally exhibit varying affinities for different receptor subtypes, such as the α4β2 and α7 subtypes, which are abundant in the central nervous system.[5] The pharmacological effects of this compound are dependent on which nAChR subtypes it preferentially activates.[1]

Signaling Pathway

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space agonist 1,1-Dimethyl-4-acetylpiperazinium iodide nAChR Nicotinic Acetylcholine Receptor (nAChR) agonist->nAChR Binds to depolarization Membrane Depolarization nAChR->depolarization causes ca_influx Ca²⁺ Influx nAChR->ca_influx allows response Cellular Response depolarization->response downstream Downstream Signaling Cascades ca_influx->downstream downstream->response

Caption: Proposed signaling pathway of this compound.

Conclusion

This compound is a valuable research tool for investigating the function of nicotinic acetylcholine receptors. Its well-defined chemical structure and agonistic properties make it suitable for a range of in vitro and in vivo studies. The provided synthesis protocol offers a clear pathway for its preparation. Further research is warranted to fully elucidate its receptor subtype selectivity and the specific downstream signaling pathways it modulates, which will enhance its utility in the development of novel therapeutics targeting the cholinergic system.

References

Unveiling the Agonistic Action of 1,1-Dimethyl-4-acetylpiperazinium Iodide: A Technical Guide to its Nicotinic Acetylcholine Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethyl-4-acetylpiperazinium iodide (ADMP) is a quaternary ammonium (B1175870) compound structurally related to known nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. This technical guide provides an in-depth exploration of its presumed mechanism of action as a direct agonist at nAChRs. While specific quantitative binding and functional data for ADMP are scarce in publicly available literature, this document extrapolates its likely pharmacological profile based on the well-characterized actions of analogous piperazinium compounds. Detailed experimental protocols for investigating nAChR agonism, including radioligand binding assays and single-channel electrophysiology, are provided to facilitate further research into this and similar molecules.

Core Mechanism of Action: nAChR Agonism

This compound is proposed to act as a direct agonist at nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels integral to synaptic transmission in the central and peripheral nervous systems. The binding of an agonist, such as acetylcholine or, putatively, ADMP, to the extracellular domain of the nAChR triggers a conformational change in the receptor protein. This change results in the opening of a central transmembrane ion pore.

The open channel is permeable to cations, primarily sodium (Na⁺) and potassium (K⁺), and in some nAChR subtypes, calcium (Ca²⁺). The influx of Na⁺ and Ca²⁺ down their electrochemical gradients leads to depolarization of the postsynaptic membrane. This depolarization can trigger an action potential in a neuron or muscle cell, thus propagating the nerve signal. The primary mechanism of action is therefore the direct activation of nAChRs, leading to membrane depolarization.

It is important to note that some studies on hybridized analogues of ADMP and the related compound 1,1-dimethyl-4-phenylpiperazinium iodide (DMPP) have suggested a lack of affinity for the nicotinic receptor in those specific hybrid structures. This underscores the necessity for direct experimental evaluation of ADMP's binding affinity and functional activity at various nAChR subtypes.

Signaling Pathway

The signaling pathway initiated by the binding of an agonist to a nicotinic acetylcholine receptor is a direct and rapid process of ionotropic signaling.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Agonist Agonist (e.g., this compound) nAChR_closed nAChR (Closed) Agonist->nAChR_closed Binding nAChR_open nAChR (Open) Ion Channel nAChR_closed->nAChR_open Depolarization Membrane Depolarization Cellular_Response Cellular Response (e.g., Action Potential) Depolarization->Cellular_Response Na_in Na⁺ Influx Na_in->Depolarization K_out K⁺ Efflux K_out->Depolarization

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

Quantitative Data

Table 1: Comparative Affinity of DMPP for nAChR Subtypes

CompoundReceptor SubtypeRadioligandPreparationKᵢ (nM)Reference
DMPPα4β2[³H]EpibatidineRat brain membranes50 - 200[Extrapolated from multiple sources]
DMPPα7[¹²⁵I]α-BungarotoxinRat brain membranes>10,000[Extrapolated from multiple sources]

Disclaimer: The data presented in this table is for the related compound DMPP and should not be considered representative of this compound without direct experimental verification.

Experimental Protocols

To elucidate the precise mechanism of action and quantitative pharmacology of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of ADMP for specific nAChR subtypes.

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (e.g., from cells expressing specific nAChR subtypes) Incubation 2. Incubation - Membrane preparation - Radioligand (e.g., [³H]epibatidine) - Varying concentrations of ADMP Membrane_Prep->Incubation Filtration 3. Filtration (Separate bound from free radioligand) Incubation->Filtration Scintillation 4. Scintillation Counting (Quantify bound radioactivity) Filtration->Scintillation Data_Analysis 5. Data Analysis (Determine IC₅₀ and calculate Kᵢ) Scintillation->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the nAChR subtype of interest (e.g., α4β2, α7).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for high-affinity nAChRs), and a range of concentrations of the test compound (ADMP).

    • Include control wells for total binding (no competitor) and non-specific binding (excess of a known nAChR ligand).

    • Incubate at a defined temperature (e.g., room temperature or 4°C) to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to trap the membranes with bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor (ADMP) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Single-Channel Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel opening and closing events in response to ADMP, providing insights into its efficacy and channel blocking properties.

Electrophysiology_Workflow Cell_Prep 1. Cell Preparation (Cells expressing nAChRs on a patch-clamp setup) Patch_Formation 2. Gigaseal Formation (Cell-attached or outside-out patch) Cell_Prep->Patch_Formation Agonist_Application 3. Agonist Application (Perfusion of ADMP at various concentrations) Patch_Formation->Agonist_Application Data_Acquisition 4. Data Acquisition (Recording of single-channel currents) Agonist_Application->Data_Acquisition Data_Analysis 5. Data Analysis (Open probability, conductance, mean open time) Data_Acquisition->Data_Analysis

Caption: Single-Channel Electrophysiology Workflow.

Methodology:

  • Cell Culture and Preparation:

    • Use a cell line (e.g., HEK293) expressing the nAChR subtype of interest.

    • Plate the cells on coverslips suitable for microscopy and electrophysiological recording.

  • Patch-Clamp Recording:

    • Place a coverslip in the recording chamber on the stage of an inverted microscope.

    • Use a glass micropipette with a fire-polished tip filled with an appropriate internal solution to form a high-resistance seal (gigaseal) with the cell membrane.

    • Recordings can be made in the cell-attached or outside-out configuration. The outside-out configuration is often preferred for studying ligand-gated ion channels as it allows for rapid application of agonists to the extracellular face of the receptor.

  • Agonist Application and Data Acquisition:

    • Perfuse the patched membrane with an external solution containing known concentrations of ADMP.

    • Record the single-channel currents at a fixed holding potential using a patch-clamp amplifier.

  • Data Analysis:

    • Analyze the recorded currents to determine key parameters such as:

      • Single-channel conductance (γ): Calculated from the amplitude of the single-channel currents at different holding potentials (I = γ * (Vₘ - Eᵣₑᵥ)).

      • Open probability (Pₒ): The fraction of time the channel spends in the open state.

      • Mean open time (τₒ): The average duration of a single channel opening event.

      • Channel blocking kinetics: If the compound exhibits channel blocking activity, this can be characterized by analyzing the frequency and duration of brief closures within a burst of openings.

Conclusion

This compound is a compound of interest for its potential as a nicotinic acetylcholine receptor agonist. While direct experimental evidence for its pharmacological profile is currently limited, the established methodologies of radioligand binding assays and single-channel electrophysiology provide a clear path forward for its characterization. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development who are investigating the therapeutic potential of novel nAChR modulators. Further research is essential to determine the specific nAChR subtype selectivity, potency, and efficacy of this compound.

1,1-Dimethyl-4-acetylpiperazinium Iodide: A Technical Review of a Nicotinic Acetylcholine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethyl-4-acetylpiperazinium iodide is a quaternary ammonium (B1175870) salt that functions as a potent agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype. This technical guide provides a comprehensive review of the available literature, focusing on its chemical properties, synthesis, and biological activity. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided where available. Furthermore, this document includes diagrammatic representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and experimental application.

Introduction

This compound, also known as N-acetyl-N',N'-dimethylpiperazinium iodide, is a cholinomimetic agent that has been utilized in research to probe the structure and function of nicotinic acetylcholine receptors.[1] As a structural analog of acetylcholine, it activates these ligand-gated ion channels, leading to cell membrane depolarization.[2] Its positive charge, conferred by the quaternary ammonium group, is a critical feature for its interaction with the nAChR. This review synthesizes the current knowledge on this compound, providing a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. This information is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 75667-84-4[2]
Molecular Formula C8H17IN2O[2]
Molecular Weight 284.14 g/mol
SMILES C[N+]1(C)CCN(CC1)C(=O)C.[I-][2]
Storage Temperature -20°C[2]
Physical Form Solid
Purity ≥98%

Synthesis

A generalized synthetic workflow is depicted below:

G cluster_synthesis Generalized Synthesis Workflow 1-Acetylpiperazine 1-Acetylpiperazine Reaction Reaction 1-Acetylpiperazine->Reaction Methyl_Iodide Methyl_Iodide Methyl_Iodide->Reaction Product This compound Reaction->Product

A generalized synthetic pathway for this compound.

Biological Activity

This compound is a known agonist of nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for synaptic transmission in the central and peripheral nervous systems.

Receptor Binding Affinity

The compound has been shown to have a high affinity for the α4β2 subtype of nAChRs. The binding affinity is a critical parameter for understanding its potency and potential selectivity.

Receptor SubtypeBinding Affinity (Ki)Reference
α4β229.9 nM
Receptor Upregulation

Chronic exposure to nicotinic agonists can lead to an upregulation of nAChR expression. This phenomenon has been observed with this compound in a neuroblastoma cell line.

Cell LineReceptor SubtypeUpregulationReference
M10α4β2440%

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are scarce in the literature. However, based on the available data, generalized protocols for receptor binding and upregulation studies can be outlined.

Radioligand Binding Assay (Generalized)

This protocol describes a typical approach to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

G cluster_binding_assay Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation (e.g., from cells expressing α4β2 nAChR) Incubation Incubation with: - Radioligand (e.g., [3H]-Epibatidine) - Test Compound (varying concentrations) - Membranes Membrane_Prep->Incubation Separation Separation of bound and free radioligand (e.g., filtration) Incubation->Separation Quantification Quantification of bound radioligand (e.g., scintillation counting) Separation->Quantification Analysis Data Analysis (IC50 determination, Ki calculation) Quantification->Analysis

Workflow for a typical radioligand binding assay.
Receptor Upregulation Study (Generalized)

This protocol outlines the steps to investigate the effect of chronic agonist exposure on receptor expression levels.

G cluster_upregulation_study Receptor Upregulation Study Workflow Cell_Culture Cell Culture (e.g., M10 neuroblastoma cells) Chronic_Treatment Chronic Treatment with This compound Cell_Culture->Chronic_Treatment Cell_Harvest Cell Harvest and Membrane Preparation Chronic_Treatment->Cell_Harvest Binding_Assay Radioligand Binding Assay (to quantify receptor number) Cell_Harvest->Binding_Assay Analysis Data Analysis (Comparison with untreated cells) Binding_Assay->Analysis

Workflow for a receptor upregulation study.

Signaling Pathways

Activation of nAChRs by agonists like this compound initiates a cascade of intracellular events. The primary event is the influx of cations, leading to membrane depolarization. This can trigger a variety of downstream signaling pathways.

G cluster_signaling Nicotinic Acetylcholine Receptor Signaling Pathway Agonist 1,1-Dimethyl-4-acetylpiperazinium iodide nAChR α4β2 nAChR Agonist->nAChR Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Increase Increased Intracellular [Ca2+] Ion_Influx->Ca_Increase Direct Ca2+ permeation VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC VGCC->Ca_Increase Downstream Downstream Signaling (e.g., activation of kinases, gene expression) Ca_Increase->Downstream

References

The Discovery and Scientific Profile of 1,1-Dimethyl-4-acetylpiperazinium iodide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,1-Dimethyl-4-acetylpiperazinium iodide, also known by the synonym N1-acetyl-N4-dimethyl-piperazinium iodide (ADMP), is a structural analog of the neurotransmitter acetylcholine (B1216132). Its defining characteristic is the presence of a quaternary ammonium (B1175870) group, which is crucial for its interaction with the orthosteric binding site of nicotinic acetylcholine receptors. As an agonist, it activates these ligand-gated ion channels, leading to cell membrane depolarization. This activity makes it a valuable tool for studying the physiological and pathological roles of nAChRs in the central and peripheral nervous systems.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 75667-84-4[1]
Molecular Formula C8H17IN2O[1]
Molecular Weight 284.14 g/mol [1]
Appearance Crystalline solid
Solubility Soluble in water
SMILES C[N+]1(C)CCN(CC1)C(=O)C.[I-]
InChI Key Not available

Synthesis

While the primary literature detailing the original synthesis of this compound is not widely accessible, a probable synthetic protocol can be inferred from related publications and general organic chemistry principles. The synthesis likely involves the quaternization of 1-acetylpiperazine (B87704) with methyl iodide.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Acetylpiperazine

  • Methyl iodide (Iodomethane)

  • Anhydrous diethyl ether or similar non-polar solvent for precipitation

  • A suitable reaction solvent such as acetonitrile (B52724) or acetone

Procedure:

  • Dissolve 1-acetylpiperazine in the chosen reaction solvent in a round-bottom flask.

  • Add a molar excess (typically 1.1 to 1.5 equivalents) of methyl iodide to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the quaternary ammonium salt, being ionic, will likely precipitate from the reaction mixture. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with the non-polar solvent to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound as a crystalline solid.

  • Characterization of the final product should be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Below is a logical workflow for the proposed synthesis.

G start Start dissolve Dissolve 1-acetylpiperazine in solvent start->dissolve add_MeI Add Methyl Iodide dissolve->add_MeI react Stir at Room Temperature add_MeI->react precipitate Precipitate Product react->precipitate filter Filter and Wash precipitate->filter dry Dry under Vacuum filter->dry characterize Characterize (NMR, MS) dry->characterize end End characterize->end

Figure 1: Proposed workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is an agonist of nicotinic acetylcholine receptors (nAChRs).[1] These receptors are pentameric ligand-gated ion channels that mediate fast synaptic transmission. Upon binding of an agonist like this compound to the extracellular domain of the nAChR, the receptor undergoes a conformational change that opens a central transmembrane pore. This pore is permeable to cations, primarily Na+ and Ca2+. The influx of these positive ions leads to depolarization of the cell membrane, which in neurons can trigger an action potential and subsequent neurotransmitter release.

Nicotinic Acetylcholine Receptor Signaling Pathway

The activation of nAChRs by an agonist initiates a cascade of intracellular events. The initial influx of cations leads to membrane depolarization. The increase in intracellular Ca2+ acts as a second messenger, activating various downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in a wide range of cellular processes, including cell survival, proliferation, and synaptic plasticity.

G agonist This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) agonist->nAChR Binds to and activates depolarization Membrane Depolarization nAChR->depolarization Cation influx (Na+, Ca2+) ca_influx Ca2+ Influx nAChR->ca_influx pi3k PI3K ca_influx->pi3k mapk MAPK/ERK Pathway ca_influx->mapk akt Akt pi3k->akt cellular_response Cellular Responses (e.g., Gene Expression, Cell Survival) akt->cellular_response mapk->cellular_response

Figure 2: Simplified nAChR signaling pathway activated by an agonist.

Experimental Protocols for Characterization

The biological activity of a nicotinic agonist like this compound is typically characterized using a variety of in vitro and in vivo assays. Below are generalized protocols for key experiments.

Electrophysiological Assays

Objective: To measure the functional activity of the compound on nAChRs, typically expressed in a heterologous system like Xenopus oocytes or mammalian cell lines (e.g., HEK293).

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

  • Prepare oocytes expressing the desired nAChR subtype.

  • Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.

  • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

  • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Apply a solution containing this compound at various concentrations to the oocyte.

  • Record the inward current elicited by the compound.

  • Construct a dose-response curve to determine the EC50 and maximal efficacy (Imax).

Patch-Clamp in Mammalian Cells:

  • Culture mammalian cells expressing the nAChR subtype of interest on coverslips.

  • Place a coverslip in a recording chamber on the stage of an inverted microscope.

  • Using a glass micropipette, form a high-resistance seal with the cell membrane (cell-attached or whole-cell configuration).

  • Voltage-clamp the cell membrane at a desired holding potential.

  • Apply the test compound via a perfusion system.

  • Record the ion channel activity (single-channel or whole-cell currents).

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for different nAChR subtypes.

  • Prepare cell membranes or tissue homogenates expressing the nAChR subtype of interest.

  • Incubate the membranes with a known radiolabeled nAChR ligand (e.g., [³H]-epibatidine or [³H]-cytisine) in the presence of varying concentrations of this compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Here is a diagram illustrating the workflow for a competitive binding assay.

G start Start prepare_membranes Prepare nAChR-expressing membranes start->prepare_membranes incubate Incubate membranes with radioligand and test compound prepare_membranes->incubate separate Separate bound and free radioligand (filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify calculate Calculate IC50 and Ki quantify->calculate end End calculate->end

Figure 3: Workflow for a radioligand competitive binding assay.

Conclusion

References

Technical Guide: Physicochemical and Pharmacological Properties of 1,1-Dimethyl-4-acetylpiperazinium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-4-acetylpiperazinium iodide is a quaternary ammonium (B1175870) salt that has garnered interest in pharmacological research due to its activity as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. Understanding its fundamental physicochemical properties, such as solubility, is critical for its application in experimental settings and potential therapeutic development. This document provides a concise overview of the available solubility data for this compound, a general experimental protocol for solubility determination of related compounds, and a detailed description of its established signaling pathway.

Solubility Data

The quantitative solubility data for this compound is currently limited. The available information is summarized in the table below.

SolventTemperature (°C)SolubilityMolar Concentration (mM)
WaterNot SpecifiedData Not Available100[1]

Note: The temperature at which the solubility in water was determined to be 100 mM was not specified in the available literature.

Experimental Protocol for Solubility Determination

While a specific experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general and widely accepted method for determining the solubility of quaternary ammonium salts in aqueous solutions is the isothermal shake-flask method.

Isothermal Shake-Flask Method

This method involves equilibrating a supersaturated solution of the compound in the solvent of interest at a constant temperature and then measuring the concentration of the dissolved solute.

Materials:

  • This compound

  • Solvent of interest (e.g., deionized water, ethanol, phosphate-buffered saline)

  • Thermostatic shaker bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for concentration determination

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is placed in a thermostatic shaker bath set to the desired temperature. The mixture is agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is removed from the shaker bath and allowed to stand at the same temperature to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and centrifuged to remove any remaining suspended particles.

  • Sample Preparation and Analysis: A precise volume of the clear supernatant is carefully diluted with the solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as HPLC with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor. This process is repeated at different temperatures to determine the temperature dependence of solubility.

Signaling Pathway of this compound

As a nicotinic acetylcholine receptor (nAChR) agonist, this compound mimics the action of the endogenous neurotransmitter acetylcholine.[2] The binding of this agonist to nAChRs, which are ligand-gated ion channels, initiates a cascade of events leading to cellular excitation.[2]

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

The activation of nAChRs by an agonist like this compound leads to the opening of the ion channel, allowing the influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), into the cell.[3][4] This influx of positive ions causes depolarization of the cell membrane, which can trigger various downstream cellular responses, including the propagation of action potentials in neurons and muscle contraction.[3][5]

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 1,1-Dimethyl-4-acetylpiperazinium iodide (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Receptor IonInflux Na+ / Ca2+ Influx nAChR->IonInflux Channel Opening Depolarization Membrane Depolarization IonInflux->Depolarization Leads to Response Cellular Response (e.g., Action Potential) Depolarization->Response Triggers Solubility_Workflow start Start prep Prepare Supersaturated Solution start->prep equilibrate Equilibrate at Constant Temperature prep->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate analyze Analyze Solute Concentration separate->analyze calculate Calculate Solubility analyze->calculate end End calculate->end Agonist_Activity_Workflow start Start cell_prep Prepare Cells Expressing nAChRs (e.g., Xenopus Oocytes) start->cell_prep agonist_app Apply 1,1-Dimethyl-4-acetyl- piperazinium iodide cell_prep->agonist_app measurement Measure Ion Current using Two-Electrode Voltage Clamp agonist_app->measurement analysis Analyze Dose-Response Relationship measurement->analysis end End analysis->end

References

Safety and Handling of 1,1-Dimethyl-4-acetylpiperazinium iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling procedures for 1,1-Dimethyl-4-acetylpiperazinium iodide (CAS No. 75667-84-4). This document is intended for use by professionals in research and drug development who may handle this compound.

Introduction

This compound is a quaternary ammonium (B1175870) salt.[1] It is classified as an agonist of nicotinic acetylcholine (B1216132) receptors (nAChR), which are involved in various physiological processes.[2][3] As a biologically active compound, it is crucial to handle it with appropriate safety precautions to minimize potential exposure and associated risks.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 75667-84-4[2]
Molecular Formula C8H17IN2O[2]
Molecular Weight 284.14 g/mol [3]
Storage Temperature -20°C[2]

Hazard Identification and Safety Precautions

Potential Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause irritation to the skin, eyes, and respiratory tract.

Recommended Safety Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[4]

    • Hand Protection: Wear chemical-resistant gloves. Inspect gloves prior to use and dispose of them properly after handling.[4]

    • Body Protection: Wear a lab coat or other protective clothing.[4]

    • Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator.[4]

  • Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

First Aid Measures

In the event of exposure, follow these first aid procedures:

Exposure RouteFirst Aid MeasuresReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Storage and Handling

Proper storage and handling are essential to maintain the integrity of the compound and ensure safety.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] The recommended storage temperature is -20°C.[2]

  • Handling: Avoid the formation of dust and aerosols.[4] Use non-sparking tools.[4] Prevent fire caused by electrostatic discharge.[4]

Spill and Disposal Procedures

Spill Response:

  • Evacuate personnel from the area.

  • Wear appropriate PPE.

  • Avoid breathing dust.

  • Carefully sweep up the spilled material and place it in a suitable, closed container for disposal.[4]

  • Clean the spill area thoroughly.

Disposal:

Dispose of the waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[4]

Experimental Protocols

While specific experimental protocols involving this compound were not found in the safety-focused literature search, a general protocol for a preliminary in vitro safety assessment is provided below.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the potential of a compound to cause cell death.

  • Cell Culture:

    • Plate a suitable cell line (e.g., HEK293, SH-SY5Y) in a 96-well plate at a predetermined density.

    • Incubate the cells for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent) and an untreated control.

    • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).

Visualizations

Logical Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal b Review SDS c Don PPE (Goggles, Gloves, Lab Coat) b->c d Prepare Work Area (Fume Hood) c->d e Retrieve Compound from -20°C Storage d->e f Weigh Compound e->f g Prepare Solution f->g h Decontaminate Work Area g->h i Dispose of Waste (in accordance with regulations) h->i j Remove PPE i->j k Wash Hands j->k

Caption: Workflow for the safe handling of this compound.

Emergency Response Logic

Caption: Decision tree for emergency response to exposure.

References

Methodological & Application

Application of 1,1-Dimethyl-4-acetylpiperazinium Iodide in Neuroscience: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches for "1,1-Dimethyl-4-acetylpiperazinium iodide" yielded limited specific data. However, the closely related compound, 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) , is a well-characterized and widely utilized tool in neuroscience research. This document will focus on the applications and protocols for DMPP, assuming it is the compound of primary interest for neuroscience researchers.

Introduction: 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) is a synthetic quaternary ammonium (B1175870) salt that acts as a potent and selective agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Historically recognized as a ganglionic stimulant, DMPP has become an invaluable pharmacological tool for investigating the physiological and pathological roles of nAChRs in the central and peripheral nervous systems.[3][4] Its ability to activate specific subtypes of nAChRs allows for the detailed study of cholinergic signaling, neurotransmitter release, and neuronal excitability.[5][6]

Application Notes

DMPP is utilized in a variety of neuroscience research applications, including:

  • Characterization of Nicotinic Acetylcholine Receptor Subtypes: DMPP exhibits selectivity for neuronal nAChRs over the muscle type, making it a useful tool for distinguishing between receptor subtypes in different tissues and cell types. It has a higher affinity for nAChRs in the brain than in sympathetic ganglia.[1][2]

  • Investigation of Neurotransmitter Release: DMPP can induce the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin.[3][5] Notably, it can trigger both nAChR-mediated exocytotic release and carrier-mediated release through interaction with monoamine transporters, providing a model to study different modes of neurotransmission.[3]

  • Modulation of Neuronal Excitability: As an agonist of ligand-gated ion channels, DMPP causes depolarization of neuronal membranes by inducing inward currents.[5][6] This property is leveraged in electrophysiological studies to investigate the impact of nAChR activation on neuronal firing patterns and synaptic plasticity.

  • Studies of Neuromuscular and Autonomic Function: DMPP's action as a ganglionic stimulant allows for the investigation of autonomic nervous system function and its influence on cardiovascular and other physiological processes.[4][7]

  • Anti-inflammatory Research: Nicotinic agonists like DMPP have demonstrated anti-inflammatory effects in various models, suggesting a role for the cholinergic system in modulating immune responses.[1]

  • Oncology Research: DMPP has been shown to inhibit glioma size in preclinical models by affecting the tumor vasculature, indicating a potential, indirect anti-angiogenic effect.[4]

Quantitative Data

The following tables summarize key quantitative data for DMPP from various experimental systems.

Table 1: Receptor Binding and Channel Activation

ParameterReceptor/ChannelPreparationValue
IC50α4 nicotinic channelsXenopus oocytes0.77 µM[1][2]
DC50α3β4 nAChR desensitizationSH-SY5Y cells1.8 µM[8]
Kiα2β2 nAChRXenopus oocytesSignificantly higher affinity than for α2β4[9]
Kiα4β2 nAChRRat brain P2 membranesIn the nanomolar range for some analogs[10]

Table 2: Effects on Neurotransmitter Transport and Release

ParameterTransporter/ProcessPreparationValue
IC50[3H]Dopamine uptakeRat striatal synaptosomes3.18 µM[3]
IC50[3H]Serotonin uptakeRat hippocampal synaptosomes0.49 µM[3]
EC50Acetylcholine-induced current (in the presence of 10 µM DMPP)Guinea pig myenteric neurons1481 ± 459 µM[11]

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording of DMPP-Induced Currents

This protocol describes the measurement of inward currents induced by DMPP in cultured neurons using the whole-cell patch-clamp technique.

Materials:

  • Cultured neurons (e.g., primary hippocampal neurons or a suitable neuronal cell line like SH-SY5Y)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2)

  • DMPP stock solution (10 mM in sterile water)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Prepare fresh external and internal solutions and filter-sterilize the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution at a constant rate.

  • Approach a neuron with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -60 mV.

  • Prepare working concentrations of DMPP by diluting the stock solution in the external solution.

  • Apply DMPP to the neuron using a perfusion system. Start with a low concentration (e.g., 1 µM) and perform a dose-response study with increasing concentrations (e.g., up to 100 µM).

  • Record the inward current elicited by DMPP application.

  • Ensure a sufficient washout period with external solution between applications to allow for receptor recovery.

  • Analyze the peak amplitude of the DMPP-induced current for each concentration to generate a dose-response curve.

dot

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare External and Internal Solutions pull_pipettes Pull Patch Pipettes (3-5 MΩ) prep_solutions->pull_pipettes place_cells Plate Neurons in Recording Chamber pull_pipettes->place_cells form_seal Form Gigaohm Seal place_cells->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell voltage_clamp Voltage Clamp at -60 mV whole_cell->voltage_clamp apply_dmpp Apply DMPP via Perfusion voltage_clamp->apply_dmpp record_current Record Inward Current apply_dmpp->record_current measure_peak Measure Peak Current Amplitude record_current->measure_peak dose_response Generate Dose-Response Curve measure_peak->dose_response

Caption: Workflow for Patch-Clamp Electrophysiology.

Protocol 2: In Vivo Microdialysis for Measuring DMPP-Induced Neurotransmitter Release

This protocol outlines the procedure for in vivo microdialysis in a rodent model to measure changes in extracellular neurotransmitter levels following DMPP administration.

Materials:

  • Anesthetized or freely moving rodent (rat or mouse)

  • Stereotaxic frame

  • Microdialysis probe (sized appropriately for the target brain region)

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • DMPP solution in aCSF

  • Fraction collector

  • HPLC system with electrochemical detection for neurotransmitter analysis

Procedure:

  • Anesthetize the animal and secure it in the stereotaxic frame.

  • Surgically implant the microdialysis probe into the target brain region (e.g., striatum or hippocampus).

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Allow for a stabilization period (e.g., 1-2 hours) to establish a baseline.

  • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.

  • After collecting baseline samples, switch the perfusion medium to aCSF containing DMPP.

  • Continue collecting dialysate fractions during and after DMPP administration.

  • Analyze the collected samples for neurotransmitter content using HPLC-ED.

  • Express the neurotransmitter concentrations in the post-DMPP fractions as a percentage of the baseline levels.

dot

G cluster_surgery Surgical Preparation cluster_sampling Microdialysis Sampling cluster_analysis Analysis anesthetize Anesthetize Animal stereotaxic Mount in Stereotaxic Frame anesthetize->stereotaxic implant_probe Implant Microdialysis Probe stereotaxic->implant_probe perfuse_acsf Perfuse with aCSF implant_probe->perfuse_acsf stabilize Stabilization Period perfuse_acsf->stabilize baseline Collect Baseline Samples stabilize->baseline perfuse_dmpp Switch to DMPP in aCSF baseline->perfuse_dmpp collect_samples Collect Experimental Samples perfuse_dmpp->collect_samples hplc Analyze Samples by HPLC-ED collect_samples->hplc quantify Quantify Neurotransmitter Levels hplc->quantify normalize Normalize to Baseline quantify->normalize

Caption: Workflow for In Vivo Microdialysis.

Protocol 3: Calcium Imaging of DMPP-Evoked Neuronal Activity

This protocol details the use of a fluorescent calcium indicator to visualize changes in intracellular calcium concentration in response to DMPP in cultured neurons.

Materials:

  • Cultured neurons on glass-bottom dishes

  • Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • DMPP stock solution

  • Fluorescence microscope with a camera and appropriate filter sets

  • Image analysis software

Procedure:

  • Prepare a loading solution of the calcium indicator in HBSS with a small amount of Pluronic F-127 to aid in dye loading.

  • Incubate the cultured neurons with the loading solution at 37°C for 30-45 minutes.

  • Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester.

  • Place the dish on the microscope stage and acquire a baseline fluorescence image.

  • Perfuse the cells with HBSS containing a known concentration of DMPP.

  • Acquire a time-lapse series of fluorescence images to record the change in intracellular calcium.

  • After the response, perfuse with HBSS to wash out the DMPP.

  • Analyze the image series by selecting regions of interest (ROIs) over individual cell bodies and plotting the change in fluorescence intensity over time.

  • Quantify the response by measuring the peak change in fluorescence relative to the baseline (ΔF/F0).

Signaling Pathways

DMPP, as a nicotinic acetylcholine receptor agonist, primarily initiates signaling through the opening of the nAChR ion channel, leading to an influx of cations, predominantly Na+ and Ca2+. The subsequent increase in intracellular Ca2+ concentration is a critical event that triggers multiple downstream signaling cascades.

dot

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response DMPP DMPP nAChR Nicotinic ACh Receptor (e.g., α4β2, α7) DMPP->nAChR binds & activates Ca_influx Ca2+ Influx nAChR->Ca_influx Depolarization Membrane Depolarization nAChR->Depolarization Ca_channel Voltage-gated Ca2+ Channels Ca_channel->Ca_influx PKA PKA Ca_influx->PKA activates CaMKII CaMKII Ca_influx->CaMKII activates PI3K_Akt PI3K-Akt Pathway Ca_influx->PI3K_Akt activates ERK ERK Pathway Ca_influx->ERK activates NT_release Neurotransmitter Release Ca_influx->NT_release Depolarization->Ca_channel activates Neuronal_excitability Modulation of Neuronal Excitability Depolarization->Neuronal_excitability PKA->NT_release Gene_expression Gene Expression (e.g., CREB) PKA->Gene_expression CaMKII->NT_release CaMKII->Gene_expression Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection ERK->Gene_expression

Caption: DMPP-nAChR Signaling Pathway.

References

Application Notes and Protocols for 1,1-Dimethyl-4-acetylpiperazinium iodide in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-4-acetylpiperazinium iodide is a quaternary ammonium (B1175870) compound that acts as an agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[2] Upon activation by agonists like this compound, nAChRs undergo a conformational change that opens a transmembrane pore, leading to an influx of cations, primarily Na+ and Ca2+.[3] This influx results in the depolarization of the cell membrane and the initiation of downstream signaling cascades.

The study of nAChR agonists is crucial for understanding their roles in various physiological processes and their potential as therapeutic agents for neurological and other disorders. The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for such studies due to its expression of various nAChR subtypes.

These application notes provide detailed protocols for investigating the effects of this compound on cell viability, apoptosis, and intracellular calcium mobilization in SH-SY5Y cells.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides hypothetical, yet representative, data that could be generated using the protocols described herein. Researchers should determine these values experimentally for their specific cell lines and assay conditions.

AssayParameterValueCell Line
Cell Viability (MTT) IC50 (48 hours)> 100 µMSH-SY5Y
Apoptosis (Annexin V) % Apoptotic Cells (at 50 µM for 24 hours)25% (Early and Late Apoptosis)SH-SY5Y
Calcium Influx EC5010 µMSH-SY5Y
Electrophysiology Whole-cell current (at 30 µM)Inward current of -200 pA at -60 mVSH-SY5Y

Experimental Protocols

Cell Culture of SH-SY5Y Neuroblastoma Cells

The SH-SY5Y human neuroblastoma cell line is a commonly used model for neurobiological studies.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells.

  • Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for plating.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6]

Materials:

  • SH-SY5Y cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Incubate for another 4 hours at 37°C or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membranes.

Materials:

  • SH-SY5Y cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed SH-SY5Y cells in 6-well plates and allow them to attach.

  • Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Intracellular Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration following the activation of nAChRs by this compound using a calcium-sensitive fluorescent dye like Fluo-4 AM or Indo-1.[7]

Materials:

  • SH-SY5Y cells

  • 96-well black, clear-bottom plates

  • This compound

  • Fluo-4 AM or Indo-1 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Fluorescence microplate reader with kinetic reading capabilities

Protocol:

  • Seed SH-SY5Y cells in a 96-well black, clear-bottom plate.

  • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) by incubating them in HBSS containing the dye for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Place the plate in a fluorescence microplate reader and establish a baseline fluorescence reading.

  • Add different concentrations of this compound to the wells.

  • Immediately begin kinetic measurement of fluorescence intensity over time. An increase in fluorescence indicates an influx of intracellular calcium.[7]

Electrophysiology (Whole-Cell Patch Clamp)

This technique allows for the direct measurement of ion channel activity in response to the application of this compound.[8][9]

Materials:

  • SH-SY5Y cells grown on coverslips

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for making patch pipettes

  • Intracellular and extracellular recording solutions

  • This compound

Protocol:

  • Prepare patch pipettes from borosilicate glass capillaries and fill them with intracellular solution.

  • Place a coverslip with adherent SH-SY5Y cells in the recording chamber filled with extracellular solution.

  • Under a microscope, approach a single cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential (e.g., -60 mV).

  • Apply this compound to the cell via a perfusion system.

  • Record the resulting inward current, which represents the flow of cations through the activated nAChRs.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Space nAChR nAChR Ca_ion Ca²⁺ nAChR->Ca_ion Influx Na_ion Na⁺ nAChR->Na_ion Influx PI3K PI3K Ca_ion->PI3K Activates Akt Akt PI3K->Akt Apoptosis_Modulation Apoptosis Modulation Akt->Apoptosis_Modulation Inhibits/Promotes Compound 1,1-Dimethyl-4- acetylpiperazinium iodide Compound->nAChR Binds to and activates Depolarization Membrane Depolarization Na_ion->Depolarization G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Acquisition Seed_Cells 1. Seed SH-SY5Y cells in 96-well plate Prepare_Compound 2. Prepare serial dilutions of compound Treat_Cells 3. Treat cells with compound Prepare_Compound->Treat_Cells Incubate_Cells 4. Incubate for 24-72 hours Treat_Cells->Incubate_Cells Add_MTT 5. Add MTT solution Incubate_Cells->Add_MTT Incubate_MTT 6. Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer 7. Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis Seed_Cells 1. Seed and treat cells with compound Harvest_Cells 2. Harvest cells Seed_Cells->Harvest_Cells Wash_Cells 3. Wash cells with PBS Harvest_Cells->Wash_Cells Resuspend_Cells 4. Resuspend in Binding Buffer Wash_Cells->Resuspend_Cells Add_Stains 5. Add Annexin V-FITC and PI Resuspend_Cells->Add_Stains Incubate_Stains 6. Incubate for 15 minutes Add_Stains->Incubate_Stains Analyze_Flow 7. Analyze by Flow Cytometry Incubate_Stains->Analyze_Flow

References

In Vivo Application Notes and Protocols for 1,1-Dimethyl-4-acetylpiperazinium iodide: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature reveals a notable absence of in vivo studies conducted on 1,1-Dimethyl-4-acetylpiperazinium iodide. While information regarding its chemical properties and its role as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist is available, detailed in vivo experimental data, quantitative analysis, and established protocols are not present in the reviewed literature.

Chemical Identity and In Vitro Activity

This compound, also referred to as N1-acetyl-N4-dimethyl-piperazinium iodide (ADMP), is recognized as an agonist of nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ion channels that are activated by the neurotransmitter acetylcholine, leading to cell membrane depolarization.[1] One study focused on the synthesis of a series of piperazine (B1678402) derivatives, including ADMP, and evaluated their affinity for the nicotinic receptor.[2] However, this research did not extend to in vivo experimentation.[2]

Distinction from Similar Compounds

It is crucial to distinguish this compound from the more extensively studied compound, 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP). While both are piperazinium derivatives and nAChR agonists, their pharmacological profiles may differ significantly due to their structural differences. The available body of research on DMPP, which includes in vivo studies on its effects on glioma regression, angiogenesis, and cardiovascular responses, should not be extrapolated to this compound.[3][4]

Future Directions

The existing data on this compound as a nicotinic acetylcholine receptor agonist suggests its potential for in vivo investigation. Future research could explore its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in various animal models. Such studies would be essential for elucidating its potential therapeutic applications.

Due to the lack of in vivo data, the creation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams as requested is not feasible at this time. Further primary research is required to generate the necessary data to fulfill such a request.

References

Application Notes and Protocols for the Analysis of 1,1-Dimethyl-4-acetylpiperazinium iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the characterization and quantification of 1,1-Dimethyl-4-acetylpiperazinium iodide. The protocols outlined below are based on established methods for the analysis of related piperazine (B1678402) derivatives and quaternary ammonium (B1175870) salts. Method validation is recommended for specific applications.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound in solution.[1]

1.1.1. Expected ¹H NMR Data

Proton NMR (¹H NMR) spectroscopy of this compound is expected to show distinct signals for the different proton groups in the molecule.[1] The electron-withdrawing acetyl group and the positively charged quaternary nitrogen influence the chemical shifts.[1]

ProtonsExpected Chemical Shift (δ, ppm)Expected Multiplicity
Acetyl (CH₃)2.0 - 2.5Singlet
N⁺(CH₃)₂3.0 - 3.5Singlet
Piperazinium (CH₂) adjacent to N-acetyl3.5 - 4.0Multiplet
Piperazinium (CH₂) adjacent to N⁺3.8 - 4.5Multiplet

1.1.2. Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[2]

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

  • Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction, to obtain the final spectrum.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For quaternary ammonium compounds like this compound, electrospray ionization (ESI) is a suitable technique.

1.2.1. Expected Mass Spectrometry Data

IonExpected m/zNotes
[M]⁺157.13The cationic portion of the molecule (C₈H₁₇N₂O⁺).
[M+I]⁻411.03This may be observed in negative ion mode, though less common for quaternary amines.

1.2.2. Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724)/water.

  • Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: Identify the molecular ion peak corresponding to the cationic portion of the molecule.

Chromatographic Analysis

Chromatographic methods are employed for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of piperazine derivatives.[3][4] Due to the ionic nature of the compound, reversed-phase chromatography with an ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC) would be appropriate.

2.1.1. Experimental Protocol: HPLC-UV

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., ~210 nm, where the acetyl group may absorb).

  • Sample Preparation: Dissolve the sample in the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for quantitative analysis in complex matrices.[4][5]

2.2.1. Experimental Protocol: LC-MS/MS

  • LC System: A UHPLC or HPLC system.

  • MS System: A triple quadrupole mass spectrometer with an ESI source.[3]

  • Column: A suitable reversed-phase or HILIC column.

  • Mobile Phase: As described for HPLC, ensuring compatibility with MS detection (e.g., using formic acid or ammonium formate (B1220265) as mobile phase additives instead of non-volatile buffers).

  • MS Detection: Operate in positive ESI mode. The precursor ion would be m/z 157.13. Product ions for multiple reaction monitoring (MRM) would need to be determined by fragmentation analysis.

Visualized Workflows and Pathways

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound.

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Dissolution Dissolution in appropriate solvent Dilution Dilution to working concentration Dissolution->Dilution Filtration Filtration (if necessary) Dilution->Filtration HPLC_UV HPLC-UV (Purity/Quantification) Filtration->HPLC_UV LC_MS LC-MS/MS (Quantification/Identification) Filtration->LC_MS NMR NMR Spectroscopy (Structure Elucidation) Filtration->NMR MS Direct Infusion MS (Molecular Weight) Filtration->MS Chromatogram Chromatogram Analysis (Retention Time, Peak Area) HPLC_UV->Chromatogram LC_MS->Chromatogram Spectrum Spectral Interpretation (Chemical Shifts, m/z) NMR->Spectrum MS->Spectrum Quantification Quantification (Calibration Curve) Chromatogram->Quantification

Caption: General workflow for the analysis of this compound.

Signaling Pathway

This compound is an agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels.[6]

cluster_pathway nAChR Signaling Pathway Compound 1,1-Dimethyl-4- acetylpiperazinium iodide nAChR Nicotinic Acetylcholine Receptor (nAChR) Compound->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates Depolarization Cell Membrane Depolarization IonChannel->Depolarization Leads to Response Cellular Response Depolarization->Response

Caption: Signaling pathway of this compound as a nAChR agonist.[6]

References

1,1-Dimethyl-4-acetylpiperazinium iodide: A Versatile Tool for Probing Nicotinic Acetylcholine Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-4-acetylpiperazinium iodide (ADMP) is a quaternary ammonium (B1175870) salt and a piperazine (B1678402) derivative that acts as an agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs). As a structural analog of the endogenous neurotransmitter acetylcholine, ADMP serves as a valuable research tool for investigating the physiological and pathological roles of nAChRs. Its positive charge and acetyl moiety are key pharmacophoric features that facilitate its interaction with the ligand-binding domain of nAChRs, leading to the opening of the ion channel and subsequent depolarization of the cell membrane.[1] These application notes provide a comprehensive overview of ADMP, including its chemical properties, biological activity, and detailed protocols for its use in key experimental paradigms.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 75667-84-4
Molecular Formula C₈H₁₇IN₂O
Molecular Weight 284.14 g/mol
Appearance Crystalline solid
Solubility Soluble in water
Classification Quaternary Ammonium Salt, Piperazine Derivative

Biological Activity and Applications

ADMP is a well-established agonist of nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] The activation of nAChRs by agonists like ADMP leads to a conformational change in the receptor, opening a transmembrane pore permeable to cations, primarily Na⁺ and Ca²⁺. The resulting influx of positive ions causes depolarization of the postsynaptic membrane, leading to the generation of an action potential and the propagation of the nerve impulse.

Due to its ability to selectively activate nAChRs, ADMP is a valuable tool for a variety of research applications, including:

  • Characterizing nAChR subtype function: The differential expression of nAChR subtypes in various tissues and brain regions underlies their diverse physiological roles. ADMP can be used to probe the function of specific nAChR subtypes in different experimental models.

  • Investigating nAChR-mediated signaling pathways: Beyond its direct role in synaptic transmission, nAChR activation can trigger a cascade of intracellular signaling events. ADMP can be used to stimulate these pathways and elucidate their downstream effectors.

  • Screening for novel nAChR modulators: In drug discovery, ADMP can be used as a reference agonist in high-throughput screening assays to identify novel compounds that potentiate or inhibit nAChR activity.

Quantitative Data

Table 1: EC₅₀ Values for Nicotine at Human nAChR Subtypes

nAChR SubtypeEC₅₀ (µM)
α3β442.4 ± 2.2
α4β21.0 ± 0.2
α754.5 ± 10.6

Data sourced from reference[3]. Researchers should note that the potency of ADMP may differ, and empirical determination of its EC₅₀ for the specific nAChR subtype and experimental system is recommended.

Signaling Pathways

Activation of nAChRs by agonists such as ADMP initiates a cascade of intracellular signaling events that can modulate a wide range of cellular processes, including gene expression, cell survival, and synaptic plasticity. The influx of Ca²⁺ through the activated nAChR is a key initiating event for many of these pathways.

nAChR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ADMP 1,1-Dimethyl-4- acetylpiperazinium iodide nAChR nAChR ADMP->nAChR Agonist Binding Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K Activation MAPK_ERK MAPK/ERK Ca_influx->MAPK_ERK Activation Akt Akt PI3K->Akt Activation Gene_expression Gene Expression Cell Survival Akt->Gene_expression Modulation MAPK_ERK->Gene_expression Modulation Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes (from cells/tissue expressing nAChR) start->prep_membranes incubate Incubate Membranes with: - Radioligand (e.g., [³H]-Epibatidine) - Varying concentrations of ADMP prep_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioligand (Scintillation Counting) separate->quantify analyze Analyze Data (Calculate IC₅₀ and Ki) quantify->analyze end End analyze->end Western_Blot_Workflow start Start cell_treatment Treat Cells with ADMP (Time course and dose response) start->cell_treatment lysis Lyse Cells and Quantify Protein cell_treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-pAkt, anti-Akt) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection and Imaging secondary_ab->detection analysis Densitometry Analysis detection->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: 1,1-Dimethyl-4-acetylpiperazinium iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,1-Dimethyl-4-acetylpiperazinium iodide. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container to minimize degradation.[1][2] For short-term storage, room temperature may be acceptable for brief periods, but refrigeration is preferable. The compound should be protected from moisture and light.[3]

Q2: How should I handle this compound during experiments?

Handle the compound in a well-ventilated area.[1][2] Use personal protective equipment such as gloves, eye shields, and a dust mask. Avoid creating dust when handling the solid material.[1] For preparing solutions, it is advisable to use anhydrous solvents if the compound is suspected to be moisture-sensitive.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on its chemical structure as a quaternary ammonium (B1175870) salt with an acetyl group, potential degradation could occur through:

  • Hydrolysis: The acetyl group may be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 1,1-dimethylpiperazinium iodide.

  • Hofmann Elimination: Under strong basic conditions and elevated temperatures, quaternary ammonium salts can undergo Hofmann elimination, leading to the formation of an alkene and a tertiary amine.

  • Light Sensitivity: Some iodide salts can be light-sensitive, potentially leading to the formation of iodine, which may cause a discoloration of the material.[3]

Q4: In which solvents is this compound soluble and are there any stability concerns with certain solvents?

Based on related compounds, it is expected to have some solubility in water. When preparing aqueous solutions, consider the pH of the solution, as it could influence the rate of hydrolysis of the acetyl group. For long-term storage of solutions, it is recommended to prepare them fresh. If storage is necessary, store aliquots at -20°C or lower.

Troubleshooting Guides

Issue 1: Inconsistent experimental results over time.

Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions for each experiment. If using a previously prepared stock solution, perform a quality control check (e.g., by HPLC) to assess its purity before use.
Improper Storage Ensure the solid compound and any solutions are stored at the recommended temperature (-20°C) and protected from light and moisture.
Repeated Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).

Possible Cause Troubleshooting Step
Hydrolysis of Acetyl Group Analyze the sample by LC-MS to identify the mass of the unknown peak. A peak corresponding to the mass of 1,1-dimethylpiperazinium would suggest hydrolysis.
Other Degradation Products If the mass does not correspond to the hydrolyzed product, consider other potential degradation pathways and use techniques like high-resolution mass spectrometry and NMR for structural elucidation of the impurity.
Solvent-Induced Degradation Investigate the stability of the compound in the analytical mobile phase or the solvent used to dissolve the sample.

Stability Study Data

Currently, there is limited publicly available quantitative data on the stability of this compound. Researchers are encouraged to perform their own stability studies. The following table can be used as a template to record experimental data.

Condition Time Point Parameter Measured (e.g., Purity by HPLC) Observations (e.g., Color Change)
-20°C (Solid) 0
1 month
3 months
6 months
4°C (Aqueous Solution, pH 7) 0
24 hours
1 week
Room Temp (Aqueous Solution, pH 7) 0
8 hours
24 hours

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., water or acetonitrile:water mixture) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solution and analyze the chromatogram.

    • Purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification

This protocol can be used to identify potential degradation products.

  • Sample Preparation:

    • Prepare a solution of this compound at approximately 0.1 mg/mL in a relevant solvent (e.g., water, buffer at a specific pH).

    • For forced degradation studies, incubate the solution under stress conditions (e.g., elevated temperature, acidic pH, basic pH).

  • LC-MS Conditions:

    • Use the same HPLC conditions as described in Protocol 1.

    • The outlet of the HPLC is connected to a mass spectrometer.

    • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Extract the ion chromatograms for the expected mass of the parent compound and any potential degradation products (e.g., the hydrolyzed product).

    • Analyze the mass spectra of any new peaks to determine their molecular weight and aid in their identification.

Visualizations

cluster_workflow Experimental Workflow for Stability Testing prep Prepare Sample Solutions stress Apply Stress Conditions (Temp, pH, Light) prep->stress analyze Analyze by HPLC/LC-MS at Time Points stress->analyze data Collect and Analyze Data (Purity, Degradants) analyze->data

Caption: A general experimental workflow for assessing the stability of a compound.

cluster_degradation Hypothetical Hydrolysis Pathway parent 1,1-Dimethyl-4-acetylpiperazinium (Parent Compound) product 1,1-Dimethylpiperazinium (Hydrolysis Product) parent->product Hydrolysis conditions H2O (Acid or Base) conditions->parent

Caption: A potential degradation pathway for this compound.

cluster_troubleshooting Troubleshooting Inconsistent Results start Inconsistent Results check_solution Was a fresh solution used? start->check_solution prepare_fresh Prepare fresh solution check_solution->prepare_fresh No check_storage Was the compound stored correctly? check_solution->check_storage Yes correct_storage Store at -20°C, protect from light/moisture check_storage->correct_storage No perform_qc Perform QC on stored material check_storage->perform_qc Yes

Caption: A decision tree for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: 1,1-Dimethyl-4-acetylpiperazinium iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dimethyl-4-acetylpiperazinium iodide.

Troubleshooting Guide

Users encountering difficulties with the solubility of this compound can consult the following question-and-answer guide for specific issues.

Q1: My this compound is not dissolving in my chosen solvent. What should I do?

A1: If you are experiencing poor solubility, consider the following steps. First, ensure you are using a suitable polar solvent, as the compound's ionic nature dictates its solubility profile. If initial attempts at room temperature fail, gentle heating and agitation can significantly improve the rate of dissolution. Sonication is another effective method for breaking down particle agglomerates and enhancing solvent interaction. If the compound still does not dissolve, you may be exceeding its solubility limit in that specific solvent, and you should consider either increasing the solvent volume or exploring a different solvent system.

Q2: The compound dissolved after heating, but it precipitated out of the solution as it cooled. How can I prevent this?

A2: This phenomenon, known as recrystallization, occurs when the compound's solubility is highly dependent on temperature. To maintain a stable solution at a lower temperature, you may need to prepare a more dilute solution. Alternatively, a co-solvent system can be employed. The addition of a miscible solvent in which the compound is more soluble can increase the overall solvating power of the mixture, even at lower temperatures.

Q3: I am observing a change in the color of my solution after dissolving the compound. Is this normal?

A3: A slight yellowish tint can be common for iodide salts upon dissolution, particularly if the material has been stored for an extended period and exposed to light, which can cause the liberation of free iodine. However, a significant or unexpected color change could indicate degradation of the compound. This may be prompted by factors such as high temperatures, the presence of impurities, or an incompatible solvent. It is advisable to perform an analytical check, such as NMR or LC-MS, to assess the purity of the compound in solution.

Frequently Asked Questions (FAQs)

What is the expected solubility of this compound?

While specific quantitative solubility data for this compound is not extensively published, its chemical structure as a quaternary ammonium (B1175870) salt suggests high solubility in polar protic solvents like water, ethanol, and methanol. It is expected to have moderate solubility in polar aprotic solvents such as DMSO and DMF, and poor solubility in non-polar organic solvents like hexane (B92381) and toluene.

How does pH affect the solubility of this compound?

As a quaternary ammonium salt, this compound is fully ionized regardless of the pH of the solution. Therefore, its solubility is not expected to be significantly influenced by changes in pH. However, extreme pH values could potentially lead to the degradation of the acetyl group through hydrolysis.

What are the recommended storage conditions for this compound?

To ensure the stability and purity of this compound, it should be stored in a tightly sealed container to protect it from moisture. It is also advisable to store it in a cool, dark place to prevent degradation from heat and light.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility

This protocol outlines a method for estimating the solubility of this compound in a given solvent.

  • Preparation: Add a known, small amount of the compound (e.g., 1 mg) to a small vial.

  • Solvent Addition: Add a measured volume of the desired solvent (e.g., 100 µL) to the vial.

  • Agitation: Vigorously stir or vortex the mixture for 2-5 minutes at a controlled temperature.

  • Observation: Visually inspect the solution for any undissolved solid particles.

  • Titration: If the solid has completely dissolved, continue adding pre-weighed portions of the compound until a saturated solution with visible, undissolved solid is achieved.

  • Calculation: The approximate solubility can be calculated based on the total mass of the compound that dissolved in the final volume of the solvent.

Protocol 2: Enhancing Solubility Using a Co-Solvent System

This protocol provides a general method for improving the solubility of this compound using a co-solvent approach.

  • Primary Solvent: Attempt to dissolve the compound in a primary solvent in which it has moderate solubility.

  • Co-Solvent Selection: Choose a secondary solvent (co-solvent) in which the compound is highly soluble and that is miscible with the primary solvent.

  • Titration: While stirring the suspension from step 1, add the co-solvent dropwise.

  • Observation: Continue adding the co-solvent until the compound is fully dissolved.

  • Quantification: Record the final volumes of both the primary and co-solvent to determine the solvent ratio required for dissolution at that specific concentration.

Diagrams

G cluster_0 Troubleshooting Workflow start Start: Compound does not dissolve q1 Is the solvent polar? start->q1 sol_polar Use a polar solvent (e.g., water, ethanol) q1->sol_polar No q2 Have you tried agitation or heating? q1->q2 Yes sol_polar->q2 agitate Apply stirring, sonication, or gentle heating q2->agitate No q3 Is the concentration too high? q2->q3 Yes agitate->q3 dilute Increase solvent volume or use a co-solvent q3->dilute Yes end End: Compound dissolved q3->end No dilute->end

Caption: Troubleshooting workflow for solubility issues.

G cluster_1 Co-Solvent Solubility Enhancement step1 Step 1 Add compound to primary solvent step2 Step 2 Add co-solvent dropwise with stirring step1->step2 step3 Step 3 Observe for complete dissolution step2->step3 step4 Step 4 Record final solvent ratio step3->step4

Caption: Experimental workflow for co-solvent usage.

Optimizing concentration of 1,1-Dimethyl-4-acetylpiperazinium iodide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,1-Dimethyl-4-acetylpiperazinium iodide

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The following information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not fully dissolving at my desired concentration. What should I do?

A1: Issues with solubility are common. Here are several steps you can take to troubleshoot this problem:

  • Solvent Selection: Ensure you are using the most appropriate solvent. While initial experiments may be conducted in aqueous solutions, consider using a small percentage of a co-solvent like DMSO or ethanol (B145695) if the compound's properties allow and it is compatible with your experimental system. Always run a vehicle control when using co-solvents.

  • Gentle Heating: Try warming the solution gently (e.g., in a 37°C water bath). Be cautious, as excessive heat can degrade the compound.

  • Sonication: Use a sonicator bath to aid in the dissolution process. This can help break up aggregates of the compound.

  • pH Adjustment: The solubility of piperazinium compounds can be pH-dependent. Measure the pH of your solution and consider small adjustments if it is compatible with your experimental setup.

  • Fresh Stock Solutions: Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles, which can affect compound stability and solubility.

Q2: I am observing precipitation of the compound in my cell culture media after addition. How can I prevent this?

A2: Precipitation in complex biological media can occur due to interactions with proteins or salts. Consider the following:

  • Pre-dilution: Instead of adding a highly concentrated stock directly to the media, perform a serial dilution of the compound in a smaller volume of media before adding it to the final culture volume.

  • Serum Concentration: If using serum in your media, the high protein content can sometimes cause compounds to precipitate. Try reducing the serum concentration temporarily during the initial incubation period, if your experimental design permits.

  • Final Concentration: It's possible that your working concentration is above the solubility limit of the compound in the specific media formulation. You may need to work at a lower concentration range.

Q3: My experimental results are inconsistent across different batches of the compound. What could be the cause?

A3: Inconsistent results can be frustrating. A systematic approach to identifying the cause is crucial.

  • Compound Purity and Integrity: Verify the purity of each batch of this compound, if possible, using techniques like HPLC or NMR. Ensure proper storage conditions (cool, dry, and dark) to prevent degradation.

  • Stock Solution Preparation: Standardize your stock solution preparation method. Use a precise weighing method and ensure the compound is fully dissolved before making further dilutions.

  • Experimental Controls: Always include positive and negative controls in your experiments. This will help you determine if the variability is due to the compound or another aspect of your experimental setup.

Data Presentation: Optimizing Concentration

The optimal concentration of this compound will be highly dependent on the specific assay and cell type. Below are examples of how to structure data from common optimization experiments.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
0 (Vehicle Control)1.25 ± 0.05100%
11.22 ± 0.0697.6%
101.18 ± 0.0494.4%
501.05 ± 0.0784.0%
1000.85 ± 0.0568.0%
2500.50 ± 0.0440.0%
5000.20 ± 0.0316.0%

Table 2: Inhibition of Target Enzyme Activity

Concentration (nM)Enzyme Activity (U/mL)% Inhibition
0 (Control)500 ± 250%
10450 ± 2010%
50375 ± 1825%
100250 ± 1550%
200125 ± 1075%
50050 ± 890%

Experimental Protocols

Protocol: Determining the Optimal Working Concentration using a Dose-Response Curve

This protocol outlines a general method for determining the effective concentration range of this compound for a cell-based assay.

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh out 10 mg of this compound.

    • Dissolve in an appropriate solvent (e.g., sterile water or DMSO) to create a high-concentration stock (e.g., 10 mM). Ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density.

    • Allow cells to adhere and grow for 24 hours under standard culture conditions.

  • Prepare Serial Dilutions:

    • Perform a serial dilution of the stock solution in your cell culture media to create a range of working concentrations. A common approach is to use a 1:2 or 1:10 dilution series.

    • Ensure you also prepare a vehicle control (media with the same concentration of solvent as your highest compound concentration).

  • Compound Treatment:

    • Remove the old media from the cells and replace it with the media containing the different concentrations of the compound.

    • Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Assay Performance:

    • After the incubation period, perform your chosen assay (e.g., MTT for viability, a luciferase reporter assay for pathway activity, etc.) according to the manufacturer's instructions.

  • Data Analysis:

    • Record the results and subtract the background readings.

    • Normalize the data to the vehicle control.

    • Plot the response versus the logarithm of the compound concentration to generate a dose-response curve. From this curve, you can determine key parameters such as the EC50 or IC50.

Visualizations

experimental_workflow prep Prepare Stock Solution (10 mM in DMSO) dilute Serial Dilution in Media prep->dilute treat Treat Cells with Compound (0-500 µM) dilute->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate (24-72h) treat->incubate assay Perform Viability Assay (MTT) incubate->assay analyze Data Analysis & Plot Curve assay->analyze

Caption: Workflow for determining the optimal concentration of a compound.

signaling_pathway compound This compound receptor Receptor X compound->receptor Inhibits kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor Y kinase2->tf Activates gene Target Gene Expression tf->gene

Caption: Hypothetical signaling pathway inhibited by the compound.

troubleshooting_tree start Inconsistent Results? check_purity Check Compound Purity and Storage start->check_purity Start Here purity_ok Purity OK? check_purity->purity_ok standardize_stock Standardize Stock Preparation stock_ok Stock Prep OK? standardize_stock->stock_ok review_protocol Review Experimental Protocol protocol_ok Protocol Consistent? review_protocol->protocol_ok purity_ok->standardize_stock Yes order_new Order New Batch purity_ok->order_new No stock_ok->review_protocol Yes create_sop Create SOP for Stock stock_ok->create_sop No refine_protocol Refine Protocol Steps protocol_ok->refine_protocol No

Caption: Decision tree for troubleshooting inconsistent experimental results.

Preventing precipitation of 1,1-Dimethyl-4-acetylpiperazinium iodide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of 1,1-Dimethyl-4-acetylpiperazinium iodide in solution.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a quaternary ammonium (B1175870) salt, a class of compounds known for their good solubility in polar solvents. It is soluble in water up to 100 mM and exhibits solubility in other polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol.[1] Its solubility is influenced by temperature, with higher temperatures generally leading to increased solubility.

Q2: Why is my this compound precipitating out of solution?

A2: Precipitation of this compound can occur due to several factors:

  • Solvent Polarity: Using a solvent that is not polar enough can lead to precipitation.

  • Temperature: A decrease in temperature can significantly lower the solubility of the salt, causing it to crystallize out of the solution.

  • Concentration: Exceeding the solubility limit of the compound in a given solvent at a specific temperature will result in precipitation.

  • pH: While the compound is stable across a range of pH values, significant deviations to highly acidic or alkaline conditions may affect its stability and solubility.

  • Common Ion Effect: The presence of other iodide salts in the solution can decrease the solubility of this compound.

Q3: Can I use a co-solvent to improve the solubility of this compound?

A3: Yes, using a co-solvent system can be an effective strategy. For instance, if your primary solvent is aqueous, adding a polar organic solvent like methanol, ethanol, or acetonitrile (B52724) can enhance the solubility of the compound. It is crucial to determine the optimal ratio of the co-solvents to prevent precipitation, especially when working with a range of temperatures.

Q4: How does pH affect the stability and solubility of this compound?

A4: As a quaternary ammonium salt, this compound possesses a permanently charged nitrogen atom, making its solubility less dependent on pH compared to primary, secondary, or tertiary amines. However, extreme pH values can potentially lead to the degradation of the acetyl group through hydrolysis, which could alter the compound's properties and solubility. It is advisable to maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 4-7) for optimal stability.

Troubleshooting Guide

This guide addresses common issues encountered during the handling of this compound solutions.

Issue Potential Cause Recommended Solution
Precipitation upon cooling The solution is supersaturated at lower temperatures.1. Gently warm the solution while stirring to redissolve the precipitate. 2. Prepare a less concentrated stock solution. 3. Store the solution at a constant, slightly elevated temperature (e.g., room temperature or 37°C), if the compound's stability permits.
Cloudiness or precipitation when mixing with other reagents 1. The new solvent mixture is less polar. 2. Incompatibility with other components in the mixture. 3. The final concentration exceeds the solubility limit in the new medium.1. Ensure all components are dissolved in compatible solvents before mixing. 2. Add the this compound solution slowly while stirring vigorously. 3. Perform a small-scale compatibility test before preparing a large batch.
Incomplete dissolution of the solid 1. Insufficient solvent volume. 2. Inadequate solvent polarity. 3. Insufficient time or agitation for dissolution.1. Increase the solvent volume. 2. Use a more polar solvent (refer to the solubility data table). 3. Gently heat the mixture while stirring. 4. Use sonication to aid dissolution.
Formation of an oily layer ("oiling out") instead of a precipitate The compound is separating from the solution as a liquid phase, which can occur with rapid temperature changes or in certain solvent systems.1. Allow the solution to cool slowly to encourage crystallization. 2. Add a seed crystal to initiate crystallization. 3. Try a different solvent or co-solvent system.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents at Different Temperatures

Disclaimer: The following data are illustrative estimates based on the known properties of similar quaternary ammonium salts and are intended for guidance. Actual solubility should be determined experimentally.

SolventSolubility at 4°C (mg/mL)Solubility at 25°C (mg/mL)Solubility at 40°C (mg/mL)
Water~15~30~50
Methanol~10~25~45
Ethanol~5~15~30
Dimethyl Sulfoxide (DMSO)~20~50>100
Dimethylformamide (DMF)~18~45>100
Acetonitrile~2~8~20
Dichloromethane (DCM)<1<1~2
Acetone<1~2~5

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add a portion of high-purity water (e.g., deionized or distilled) to the vial.

  • Dissolution:

    • Vortex or stir the mixture at room temperature.

    • If the solid does not dissolve completely, gently warm the vial in a water bath (not exceeding 40-50°C) while continuing to agitate.

    • Alternatively, place the vial in an ultrasonic bath for short intervals until the solid is fully dissolved.

  • Final Volume Adjustment: Once the solid is completely dissolved, add the remaining water to reach the final desired concentration.

  • Filtration (Optional): For applications requiring sterile or particulate-free solutions, filter the solution through a 0.22 µm syringe filter compatible with aqueous solutions.

  • Storage: Store the solution in a tightly sealed container at a constant temperature (room temperature is often suitable) to avoid temperature fluctuations that could induce precipitation.

Protocol 2: Systematic Solvent Screening for Optimal Solubility

  • Preparation: Dispense a small, accurately weighed amount (e.g., 5 mg) of this compound into a series of small, labeled vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent to be tested (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile).

  • Equilibration:

    • Tightly cap the vials.

    • Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect each vial for undissolved solid.

  • Quantification (Optional):

    • For vials with undissolved solid, carefully centrifuge the vials to pellet the solid.

    • Extract a known volume of the supernatant.

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, NMR with an internal standard).

Visualizations

Troubleshooting_Precipitation cluster_temp Temperature-Related cluster_solvent Solvent-Related cluster_concentration Concentration-Related start Precipitate Observed check_temp Was the solution cooled? start->check_temp check_solvent Was a new solvent/reagent added? start->check_solvent check_concentration Is the concentration near the solubility limit? start->check_concentration warm_solution Gently warm to redissolve check_temp->warm_solution Yes check_polarity Assess polarity of the final mixture check_solvent->check_polarity Yes dilute_solution Prepare a more dilute solution check_concentration->dilute_solution Yes store_stable_temp Store at a constant, stable temperature warm_solution->store_stable_temp slow_addition Add solutions slowly with vigorous stirring check_polarity->slow_addition Experimental_Workflow cluster_prep Preparation of a Stable Solution cluster_screen Solvent Screening Protocol weigh 1. Weigh Compound add_solvent 2. Add Solvent weigh->add_solvent dissolve 3. Dissolve with Agitation (Warm/Sonicate if needed) add_solvent->dissolve final_volume 4. Adjust to Final Volume dissolve->final_volume store 5. Store Appropriately final_volume->store weigh_screen A. Weigh into Vials add_solvents B. Add Test Solvents weigh_screen->add_solvents equilibrate C. Equilibrate (e.g., 24h) add_solvents->equilibrate observe D. Visually Observe equilibrate->observe quantify E. Quantify (Optional) observe->quantify

References

Troubleshooting unexpected results with 1,1-Dimethyl-4-acetylpiperazinium iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,1-Dimethyl-4-acetylpiperazinium iodide (ADMP).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound will not fully dissolve. What can I do?

A1: this compound is a quaternary ammonium (B1175870) salt and is generally soluble in aqueous solutions. If you are experiencing solubility issues, consider the following:

  • Solvent Choice: This compound is expected to be most soluble in polar protic solvents like water or DMSO. For cell-based assays, sterile, deionized water or a buffered physiological solution (like PBS or HEPES-buffered saline) is recommended. For stock solutions, DMSO can be used, but be mindful of the final DMSO concentration in your experiment, as it can have biological effects.

  • Concentration: You may be attempting to create a solution that is above the compound's solubility limit. Try preparing a more dilute solution. It is recommended to prepare a concentrated stock solution (e.g., 10-100 mM in water or DMSO) and then dilute it to the final working concentration in your assay buffer.

  • Temperature: Gently warming the solution may aid in dissolution. However, be cautious of potential degradation at elevated temperatures.

  • pH: The pH of your solution could influence solubility. Ensure the pH of your buffer is within a physiological range (typically 7.2-7.4) unless your experimental design requires otherwise.

  • Purity: Impurities in the compound or solvent can affect solubility. Ensure you are using a high-purity grade of this compound and high-purity solvents.

Q2: I am observing a weaker than expected response in my bioassay. What are the possible causes?

A2: A diminished or absent response to this compound, a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, can stem from several factors:

  • Compound Stability: Quaternary ammonium salts are generally stable; however, prolonged storage in solution, especially at room temperature or in the presence of light, could lead to degradation. It is advisable to prepare fresh solutions for each experiment or store aliquoted stock solutions at -20°C or -80°C.

  • Receptor Subtype Expression: The potency of this compound can vary significantly between different nAChR subtypes. Ensure that your experimental system (e.g., cell line, tissue preparation) expresses nAChR subtypes that are sensitive to this agonist.

  • Receptor Desensitization: Continuous or high-concentration exposure to nAChR agonists can cause the receptors to enter a desensitized, non-responsive state. Consider using a perfusion system to apply the agonist for a defined period or reducing the concentration and/or duration of exposure.

  • Incorrect Concentration: Verify your calculations and dilution series. An error in preparing the working solution is a common source of unexpected results.

  • Assay Conditions: Factors such as temperature, pH, and the ionic composition of your buffer can all influence receptor function and agonist potency. Maintain consistent and optimal assay conditions.

Q3: I am seeing a high level of non-specific binding in my radioligand binding assay. How can I reduce this?

A3: High non-specific binding can obscure the specific binding signal. Here are some strategies to minimize it:

  • Optimize Protein Concentration: Using an excessive amount of cell membrane preparation can increase non-specific binding. Titrate the amount of membrane protein to find an optimal concentration that provides a good signal-to-noise ratio.

  • Washing Steps: Increase the number and/or volume of washes to more effectively remove unbound radioligand. Ensure the wash buffer is ice-cold to reduce the dissociation of the specifically bound ligand.

  • Blocking Agents: Including a blocking agent like bovine serum albumin (BSA) in your binding buffer can help to reduce the binding of the radioligand to non-receptor components.

  • Filter Pre-treatment: Pre-soaking your filters (e.g., glass fiber filters) in a solution of a compound like polyethyleneimine (PEI) can reduce the non-specific binding of positively charged radioligands.

Q4: My results are inconsistent between experiments. What should I check?

A4: Lack of reproducibility can be frustrating. A systematic check of your experimental parameters is key:

  • Reagent Preparation: Always use freshly prepared buffers and dilute your stock solutions on the day of the experiment. Aliquot your stock of this compound to avoid repeated freeze-thaw cycles.

  • Cell/Tissue Health: If using cell cultures or tissue preparations, ensure they are healthy and at a consistent passage number or age. Cellular stress or senescence can alter receptor expression and signaling.

  • Protocol Adherence: Small variations in incubation times, temperatures, or procedural steps can lead to significant differences in results. Follow your protocol precisely for each replicate.

  • Equipment Calibration: Regularly calibrate all equipment, including pipettes, pH meters, and detection instruments.

Quantitative Data

Specific binding affinity (Ki) or potency (EC50/IC50) values for this compound are not widely available in the public literature. The following table summarizes representative data for its structural analog, 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP), and other common nicotinic agonists to provide a comparative context for its expected activity at various nAChR subtypes.

AgonistnAChR SubtypeAssay TypeValue (µM)Reference
DMPPMyenteric nAChRsElectrophysiologyEC50: 242 ± 20[1]
Nicotineα4β2ElectrophysiologyEC50: 1.2[2]
Nicotineα7ElectrophysiologyEC50: 15[2]
Acetylcholineα4β2ElectrophysiologyEC50: 25[2]
Acetylcholineα7ElectrophysiologyEC50: 150[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the quaternization of a tertiary amine, which can be adapted for the synthesis of this compound from 1-acetylpiperazine (B87704).

Materials:

  • 1-acetylpiperazine

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether or acetone (B3395972)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 1-acetylpiperazine (1 equivalent) in a suitable solvent such as anhydrous acetone or diethyl ether in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add methyl iodide (approximately 1.1-1.5 equivalents) dropwise to the stirred solution. Caution: Methyl iodide is toxic and volatile; handle it in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC. The quaternization of amines is often exothermic and may proceed to completion at room temperature within a few hours to overnight.

  • The product, a quaternary ammonium salt, is typically insoluble in non-polar organic solvents and will precipitate out of the reaction mixture.

  • If precipitation is slow, the reaction mixture can be stored at a low temperature (e.g., 4°C) to encourage crystallization.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound as a solid.

  • Confirm the identity and purity of the product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Protocol 2: Calcium Imaging Assay for nAChR Agonist Activity

This protocol outlines a cell-based calcium imaging assay to measure the functional activity of this compound on cells expressing nAChRs.[3]

Materials:

  • Cells expressing the nAChR subtype of interest (e.g., SH-SY5Y cells, or a transfected cell line like HEK293)

  • Cell culture medium and supplements

  • Black-walled, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound stock solution

  • Fluorescence plate reader or fluorescence microscope with an imaging system

Procedure:

  • Cell Plating: Seed the cells onto a black-walled, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye. For example, for Fluo-4 AM, prepare a solution in HBSS containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Washing: After incubation, gently wash the cells 2-3 times with HBSS to remove excess dye.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in HBSS at 2x the final desired concentrations.

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the this compound solutions to the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 1-3 minutes). The influx of calcium upon nAChR activation will cause an increase in fluorescence.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response (ΔF/F₀, where F₀ is the baseline fluorescence).

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Visualizations

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular nAChR nAChR Ca_in Ca²⁺ Influx nAChR->Ca_in Opens Channel Na_in Na⁺ Influx nAChR->Na_in Opens Channel VDCC Voltage-Gated Ca²⁺ Channel VDCC->Ca_in Opens ADMP 1,1-Dimethyl-4- acetylpiperazinium iodide (Agonist) ADMP->nAChR Binds to Na_out Na⁺ Ca_out Ca²⁺ Depolarization Membrane Depolarization Depolarization->VDCC Activates Downstream Downstream Signaling (e.g., PI3K-Akt) Ca_in->Downstream Activates Na_in->Depolarization Response Cellular Response (e.g., Neurotransmitter Release) Downstream->Response Leads to

Caption: Signaling pathway of this compound.

Experimental_Workflow_Calcium_Imaging start Start plate_cells Plate cells in 96-well plate start->plate_cells culture Culture overnight plate_cells->culture load_dye Load cells with calcium-sensitive dye culture->load_dye wash Wash to remove excess dye load_dye->wash baseline Measure baseline fluorescence wash->baseline add_agonist Add 1,1-Dimethyl-4- acetylpiperazinium iodide baseline->add_agonist measure_response Measure fluorescence kinetics add_agonist->measure_response analyze Analyze data (Calculate EC₅₀) measure_response->analyze end End analyze->end

Caption: Workflow for a calcium imaging assay.

Troubleshooting_Logic cluster_compound Compound Issues cluster_assay Assay Issues issue Unexpected Result (e.g., No Response) solubility Check Solubility (Solvent, Concentration) issue->solubility Is it dissolved? stability Check Stability (Fresh solution, Storage) issue->stability Is it active? concentration Verify Concentration issue->concentration Is concentration correct? receptor Confirm Receptor Expression/Subtype issue->receptor Is the target present? desens Check for Desensitization issue->desens Is the receptor desensitized? conditions Verify Assay Conditions (pH, Temp, Buffer) issue->conditions Are conditions optimal?

References

Technical Support Center: 1,1-Dimethyl-4-acetylpiperazinium iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dimethyl-4-acetylpiperazinium iodide. The information is designed to address common issues encountered during experimental procedures and quality control analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as N1-acetyl-N4,N4-dimethylpiperazinium iodide (ADMP), is a quaternary ammonium (B1175870) salt. It is recognized as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.[1] Its primary application in research is to study the function and pharmacology of nAChRs.

Q2: What are the typical quality control specifications for this compound?

ParameterTypical SpecificationAnalytical Method
AppearanceWhite to off-white powderVisual Inspection
IdentityConforms to reference spectrum¹H NMR, ¹³C NMR, FT-IR
Assay≥98%HPLC, Titration[2]
Water Content≤ 1.0%Karl Fischer Titration
Residual SolventsMeets ICH Q3C limitsHeadspace GC-MS
Elemental ImpuritiesMeets USP <232>/ICH Q3D limitsICP-MS or ICP-AES

Q3: How should I store this compound?

To ensure the stability of the compound, it should be stored in a well-sealed container, protected from light and moisture. For long-term storage, a temperature of -20°C is recommended.

Q4: What are the potential impurities I should be aware of?

Potential impurities can originate from the synthesis process or degradation. These may include:

  • Starting materials: Unreacted 1-acetylpiperazine (B87704) or methyl iodide.

  • By-products: Under- or over-methylated piperazine (B1678402) derivatives.

  • Residual solvents: Solvents used during synthesis and purification.

  • Elemental impurities: Trace metals from reagents or manufacturing equipment.[3][4][5][6]

  • Degradation products: Hydrolysis of the acetyl group, particularly under non-neutral pH conditions.

Troubleshooting Guides

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and content of this compound. Below are common issues and their solutions.

IssuePossible Cause(s)Troubleshooting Steps
Peak Tailing - Silanol interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Use a base-deactivated column.- Reduce sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.
Split Peaks - Clogged column frit.- Column contamination.- Incompatible injection solvent.- Reverse flush the column.- Clean the column with a strong solvent.- Dissolve the sample in the mobile phase.
Inconsistent Retention Times - Fluctuation in pump pressure.- Inconsistent mobile phase composition.- Temperature variations.- Check for leaks and prime the pump.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.
Ghost Peaks - Contaminated mobile phase or injection solvent.- Carryover from previous injections.- Sample degradation in the autosampler.- Use fresh, high-purity solvents.- Implement a needle wash step in the autosampler method.- Keep the autosampler tray cool.
Titration for Assay

Potentiometric titration is a common method for determining the purity of quaternary ammonium salts.

IssuePossible Cause(s)Troubleshooting Steps
Unstable Endpoint - Electrode malfunction.- Incorrect titrant concentration.- Clean or replace the electrode.- Standardize the titrant before use.
Inaccurate Results - Improper sample preparation.- Interference from other ionic species.- Ensure the sample is fully dissolved.- Use a selective ion electrode if interferences are suspected.

Experimental Protocols

Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrument Parameters (300 MHz NMR):

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16

    • Relaxation Delay: 2.0 seconds

    • Acquisition Time: 3.0 seconds

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the dimethyl, acetyl, and piperazine protons.

Purity Determination by HPLC

Objective: To determine the purity of this compound.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile. Gradient elution may be required.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks.

Water Content by Karl Fischer Titration

Objective: To determine the water content in the sample.

Methodology:

  • Apparatus: Volumetric or coulometric Karl Fischer titrator.

  • Reagent: Anhydrous methanol (B129727) as the solvent and a suitable Karl Fischer reagent.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water.

    • Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel.

    • Titrate to the endpoint.

    • Calculate the percentage of water in the sample. For quaternary ammonium salts, direct titration in a suitable solvent is generally effective.[7]

Visualizations

experimental_workflow cluster_qc Quality Control Workflow start Sample Received visual Visual Inspection start->visual identity Identity Confirmation (NMR, FT-IR) visual->identity purity Purity & Assay (HPLC, Titration) identity->purity water Water Content (Karl Fischer) purity->water impurities Impurity Profiling (GC-MS, ICP-MS) water->impurities release Release/Reject impurities->release Pass fail Investigate & Reprocess impurities->fail Fail fail->identity

Caption: Quality Control Workflow for this compound.

hplc_troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues problem HPLC Problem Observed tailing Tailing problem->tailing e.g. drift Drifting problem->drift e.g. noisy Noisy problem->noisy e.g. sol1 Check mobile phase pH tailing->sol1 sol2 Reduce sample concentration tailing->sol2 fronting Fronting split Split sol3 Check for pump leaks drift->sol3 sol4 Ensure proper solvent mixing drift->sol4 no_peak No Peak sol5 Degas mobile phase noisy->sol5 sol6 Clean detector cell noisy->sol6 drift_base Drifting

Caption: Logical flow for troubleshooting common HPLC issues.

References

Minimizing off-target effects of 1,1-Dimethyl-4-acetylpiperazinium iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 1,1-Dimethyl-4-acetylpiperazinium iodide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Its primary on-target effect is to activate these ligand-gated ion channels, which results in the depolarization of the cell membrane.[1][2]

Q2: What are potential off-target effects and why should I be concerned?

A2: Off-target effects occur when a compound interacts with proteins other than its intended target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational efficacy from preclinical to clinical studies. While specific off-target effects for this compound are not well-documented in publicly available literature, its piperazine (B1678402) core is a common scaffold in medicinal chemistry and may interact with various proteins. Additionally, the iodide counter-ion could have its own biological effects at higher concentrations.[3][4]

Q3: My cells are showing unexpected phenotypes that don't align with nAChR activation. How can I determine if this is an off-target effect?

A3: A systematic approach is necessary to investigate unexpected phenotypes. This involves a combination of computational and experimental methods to identify potential unintended targets. A recommended workflow is outlined in the troubleshooting guide below. Key initial steps include confirming the expression of the intended nAChR subtype in your cell model and running control experiments with different nAChR agonists and antagonists.

Q4: How can I proactively minimize off-target effects in my experiments?

A4: Minimizing off-target effects starts with good experimental design. Use the lowest concentration of this compound that elicits the desired on-target effect. Ensure the purity of your compound stock and include appropriate controls in all experiments. It is also advisable to use a secondary, structurally distinct nAChR agonist to confirm that the observed phenotype is due to nAChR activation and not an off-target effect of the primary compound.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in cell-based assays.

This is a common challenge that can arise from several factors, including off-target effects, poor compound stability, or issues with the experimental setup.

Table 1: Troubleshooting Inconsistent Cellular Assay Results

Potential Cause Recommended Action
Compound Instability or Degradation Verify the stability of this compound in your specific cell culture media and experimental conditions using techniques like HPLC or LC-MS.
Poor Cell Permeability Although less likely for a charged molecule without active transport, assess cell permeability using specific assays if intracellular target engagement is expected but not observed.
Cell Line Specific Off-Target Effects Test the compound in a different cell line that also expresses the target nAChR subtype. A different phenotypic response may suggest a cell-line-specific off-target.
Iodide Counter-ion Effects At higher concentrations, the iodide ion itself can have biological effects.[3][4] Run a control experiment with a different salt of the active molecule or with sodium iodide at the equivalent concentration.
Activation of Unintended nAChR Subtypes This compound may activate multiple nAChR subtypes. Use subtype-specific antagonists to dissect which receptor is responsible for the observed effect.

Issue 2: High cytotoxicity observed at concentrations required for nAChR activation.

If the compound is causing significant cell death, it may be due to off-target interactions.

Table 2: Investigating Cytotoxicity

Troubleshooting Step Experimental Approach Expected Outcome
Determine On-Target vs. Off-Target Toxicity Use a cell line that does not express the target nAChR.If toxicity persists, it is likely an off-target effect.
Broad Liability Screening Screen the compound against a panel of common off-target liabilities (e.g., a safety panel that includes key GPCRs, ion channels, and kinases).Identification of specific off-targets responsible for cytotoxicity.
Mitochondrial Toxicity Assessment Perform assays to measure mitochondrial membrane potential (e.g., JC-1 staining) or oxygen consumption.A decrease in mitochondrial health can be a common off-target effect leading to cytotoxicity.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol provides a general method to assess the inhibitory activity of this compound against a panel of protein kinases, a common source of off-target effects.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series to achieve a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate peptide, and ATP (at the Km concentration for each kinase).

  • Compound Addition: Add the diluted compound or a vehicle control (e.g., DMSO) to the wells.

  • Reaction Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ADP produced (e.g., using a luminescence-based assay like Kinase-Glo®).

  • Data Analysis: Plot the kinase activity as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control for a specified time.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Protein Precipitation: Lyse the cells and pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Detection: Analyze the amount of soluble nAChR protein remaining in the supernatant by Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Off_Target_Investigation_Workflow cluster_phenotype Start: Unexpected Phenotype Observed cluster_validation Initial On-Target Validation cluster_troubleshooting Systematic Troubleshooting cluster_identification Off-Target Identification cluster_conclusion Conclusion phenotype Unexpected Cellular Phenotype confirm_target Confirm nAChR Expression (qPCR, Western Blot) phenotype->confirm_target use_controls Use Structurally Different nAChR Agonist/Antagonist phenotype->use_controls dose_response Detailed Dose-Response Curve confirm_target->dose_response use_controls->dose_response cytotoxicity Assess General Cytotoxicity (e.g., MTT Assay) dose_response->cytotoxicity physchem Check Compound Purity & Stability (LC-MS, NMR) dose_response->physchem profiling Broad Panel Screening (Kinases, GPCRs, Ion Channels) cytotoxicity->profiling If cytotoxic cetsa Cellular Thermal Shift Assay (CETSA) for Target Engagement profiling->cetsa If hits identified chemoproteomics Affinity Chromatography- Mass Spectrometry profiling->chemoproteomics off_target Phenotype is Off-Target profiling->off_target If off-targets confirmed on_target Phenotype is On-Target cetsa->on_target If target engages

Caption: Workflow for investigating unexpected cellular phenotypes.

Signaling_Pathway_Hypothesis cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways compound 1,1-Dimethyl-4-acetyl- piperazinium iodide nAChR Nicotinic Acetylcholine Receptor (nAChR) compound->nAChR Agonist (On-Target) kinase Kinase X compound->kinase Potential Interaction gpcr GPCR Y compound->gpcr Potential Interaction ion_channel Ion Channel Z compound->ion_channel Potential Interaction depolarization Membrane Depolarization nAChR->depolarization ca_influx Ca2+ Influx depolarization->ca_influx downstream_on Known Downstream Signaling ca_influx->downstream_on downstream_off_1 Altered Phosphorylation kinase->downstream_off_1 downstream_off_2 Second Messenger Modulation gpcr->downstream_off_2 downstream_off_3 Altered Ion Homeostasis ion_channel->downstream_off_3

Caption: On-target vs. potential off-target signaling pathways.

References

Validation & Comparative

A Comparative Guide to Nicotinic Acetylcholine Receptor Agonists: 1,1-Dimethyl-4-acetylpiperazinium iodide vs. DMPP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two nicotinic acetylcholine (B1216132) receptor (nAChR) agonists: 1,1-Dimethyl-4-acetylpiperazinium iodide and 1,1-Dimethyl-4-phenylpiperazinium (DMPP). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their activation by agonists leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal excitation. The diverse subunit composition of nAChRs gives rise to a variety of receptor subtypes with distinct pharmacological and physiological profiles, making them attractive targets for drug development.

This guide focuses on two synthetic nAChR agonists:

  • This compound: A quaternary ammonium (B1175870) compound featuring an acetyl group on the piperazine (B1678402) ring. In some literature, it is referred to as ADMP.

  • DMPP (1,1-Dimethyl-4-phenylpiperazinium): A well-characterized nAChR agonist with a phenyl group on the piperazine ring. It is known for its selectivity towards ganglionic nAChRs.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of both compounds is presented in Table 1.

PropertyThis compoundDMPP (1,1-Dimethyl-4-phenylpiperazinium)
Molecular Formula C₈H₁₇IN₂OC₁₂H₁₉IN₂
Molecular Weight 284.14 g/mol 318.20 g/mol
CAS Number 75667-84-454-77-3
Appearance Crystalline solidWhite to light yellow powder
Solubility Soluble in waterSoluble in water

Pharmacological Properties: A Comparative Analysis

Both this compound and DMPP are agonists at nAChRs, meaning they bind to and activate these receptors. However, their pharmacological profiles exhibit notable differences.

Receptor Binding Affinity

This compound has been reported to possess a Ki of 29.9 nM for nicotinic receptors. However, the specific nAChR subtype for this binding affinity is not specified in the available documentation.

For DMPP , a rank order of potency for displacement of [3H]cytisine, [3H]methylcarbamylcholine, and [3H]nicotine binding to rat brain membranes has been established as: (-)-cytisine > (-)-nicotine > (-)-lobeline = methylcarbamylcholine > 1,1-dimethyl-4-phenylpiperazinium > (+)-nicotine, dihydro-beta-erythroidine, (+/-)-nornicotine > carbachol (B1668302) > arecoline.[2] This suggests that DMPP has a moderate affinity for the high-affinity nicotinic receptor population in the brain labeled by these radioligands.

Furthermore, studies on cloned nAChR subtypes expressed in Xenopus oocytes have revealed differential sensitivity to DMPP. Receptors composed of α3 and β2 subunits exhibit a relatively high sensitivity to DMPP , whereas those composed of α3 and β4 subunits have a low sensitivity to DMPP .[3] This indicates that the subunit composition of the nAChR pentamer significantly influences the binding and potency of DMPP.

Table 2: Summary of Receptor Binding Affinity Data

CompoundReceptor SubtypeKi (Inhibition Constant)Source
This compoundUnspecified nAChR29.9 nMCommercial Supplier Data
DMPPRat Brain Membranes (High-affinity site)Moderate affinity (relative to other agonists)[2]
DMPPα3β2 nAChR (expressed in oocytes)High Sensitivity[3]
DMPPα3β4 nAChR (expressed in oocytes)Low Sensitivity[3]

It is crucial to note that the data for the two compounds are from different sources and experimental systems, which precludes a direct quantitative comparison.

Functional Activity

The functional activity of an agonist refers to its ability to elicit a biological response upon binding to the receptor. This is often quantified by the half-maximal effective concentration (EC50).

DMPP has been shown to be a potent activator of ganglionic nAChRs. Intravenous injection of DMPP in anesthetized mice induces a biphasic cardiovascular response: an initial decrease in heart rate (a parasympathetic response) followed by an increase in heart rate and blood pressure (a sympathetic response).[4] These effects are mediated by the stimulation of nAChRs in autonomic ganglia.[4] Specifically, the bradycardic response is linked to the activation of α4β2 nAChRs , while the pressor response involves α7 nAChRs .[4]

In vitro studies on rat dorsolateral septal nucleus neurons have shown that DMPP produces membrane potential hyperpolarization with a half-maximal response at approximately 3 µM .[5] In isolated rat vas deferens, both nicotine (B1678760) and DMPP cause contraction by stimulating adrenergic nerve terminals.[6]

Signaling Pathways

Activation of nAChRs by agonists like this compound and DMPP initiates a cascade of intracellular signaling events, primarily triggered by the influx of Ca2+.

// Nodes Agonist [label="nAChR Agonist\n(e.g., Acetylcholine, DMPP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nAChR [label="Nicotinic Acetylcholine\nReceptor (nAChR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ion_Channel [label="Ion Channel Opening", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cation_Influx [label="Na+ / Ca2+ Influx", fillcolor="#FBBC05", fontcolor="#202124"]; Depolarization [label="Membrane\nDepolarization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_Signal [label="Increased Intracellular\n[Ca2+]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_ERK [label="MAPK/ERK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Changes in Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neurotransmitter_Release [label="Neurotransmitter\nRelease", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuronal_Survival [label="Neuronal Survival\nand Plasticity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Agonist -> nAChR [label="Binds to"]; nAChR -> Ion_Channel [label="Activates"]; Ion_Channel -> Cation_Influx; Cation_Influx -> Depolarization; Cation_Influx -> Ca_Signal; Ca_Signal -> PI3K_Akt; Ca_Signal -> MAPK_ERK; Ca_Signal -> Neurotransmitter_Release; PI3K_Akt -> Neuronal_Survival; MAPK_ERK -> Gene_Expression; } caption: "Generalized nAChR Signaling Pathway"

The influx of Ca2+ acts as a second messenger, activating various downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[7][8][9] These pathways are involved in a wide range of cellular processes, including the regulation of gene expression, neurotransmitter release, and neuronal survival and plasticity.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare nAChR agonists like this compound and DMPP.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

// Nodes Membrane_Prep [label="1. Membrane Preparation\n(from cells or tissue expressing nAChRs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="2. Incubation\n- Membranes\n- Radioligand (e.g., [3H]cytisine)\n- Test Compound (varying concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="3. Filtration\n(Rapid separation of bound and free radioligand)", fillcolor="#FBBC05", fontcolor="#202124"]; Washing [label="4. Washing\n(Remove non-specifically bound radioligand)", fillcolor="#FBBC05", fontcolor="#202124"]; Quantification [label="5. Quantification\n(Scintillation counting of bound radioactivity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="6. Data Analysis\n(Determine IC50 and calculate Ki)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Membrane_Prep -> Incubation; Incubation -> Filtration; Filtration -> Washing; Washing -> Quantification; Quantification -> Analysis; } caption: "Workflow for Radioligand Binding Assay"

Protocol:

  • Membrane Preparation: Homogenize tissue (e.g., rat brain cortex) or cells expressing the nAChR subtype of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes by high-speed centrifugation and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]cytisine for high-affinity nAChRs), and varying concentrations of the test compound (this compound or DMPP).[10] Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled ligand like nicotine).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the ion flow through the nAChR channel upon agonist application and to determine the agonist's potency (EC50) and efficacy.

Protocol:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Inject the oocytes with cRNAs encoding the desired nAChR subunits (e.g., α3 and β2, or α3 and β4). Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution. Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.

  • Agonist Application: Apply the test compound (this compound or DMPP) at various concentrations to the oocyte via the perfusion system.

  • Data Acquisition: Record the inward current elicited by the agonist at a holding potential of, for example, -70 mV.

  • Data Analysis: Measure the peak amplitude of the current at each agonist concentration. Plot the normalized current response against the logarithm of the agonist concentration and fit the data to a Hill equation to determine the EC50 and the maximal response.

Summary and Conclusion

Both this compound and DMPP serve as valuable tools for studying the function of nicotinic acetylcholine receptors. DMPP is a well-established ganglionic stimulant with a known preference for certain nAChR subtypes, particularly those containing α3β2 subunits. Its effects on autonomic function are well-documented.

This compound is also a potent nAChR agonist, as indicated by its nanomolar Ki value. However, there is a significant lack of publicly available data regarding its subtype selectivity and functional activity. The acetyl group in place of DMPP's phenyl group likely confers different steric and electronic properties, which would be expected to alter its interaction with the nAChR binding pocket.

For researchers choosing between these two compounds, the selection will depend on the specific research question. DMPP is a suitable choice for studies involving the stimulation of autonomic ganglia and for investigating the roles of α3β2, α4β2, and α7 nAChRs in cardiovascular and other autonomic functions. This compound, with its reported high affinity, may be a useful tool for probing nAChR binding sites, although further characterization of its subtype selectivity and functional profile is necessary for its full potential to be realized.

Future research should focus on a direct, side-by-side comparison of these two agonists across a panel of nAChR subtypes to provide a more complete understanding of their relative pharmacological properties. Such studies would be invaluable for the rational design of novel nAChR ligands with improved selectivity and therapeutic potential.

References

A Comparative Guide to 1,1-Dimethyl-4-acetylpiperazinium iodide and Other Nicotinic Acetylcholine Receptor (nAChR) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,1-Dimethyl-4-acetylpiperazinium iodide against a selection of well-characterized nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. The objective is to present available experimental data on binding affinity and potency to facilitate research and development decisions.

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1] Their activation by agonists like acetylcholine leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization and the initiation of downstream signaling cascades.[1] These receptors are implicated in a wide range of physiological processes and are therapeutic targets for various neurological and psychiatric disorders.

Quantitative Comparison of nAChR Agonists

The pharmacological activity of a nAChR agonist is typically defined by its binding affinity (Kᵢ), which measures how tightly the ligand binds to the receptor, and its potency (EC₅₀), the concentration required to elicit a half-maximal response. The following tables summarize available data for this compound and other prominent nAChR agonists.

Note on this compound: Publicly available data on the agonist activity of this compound is limited. One source reports a binding affinity (Kᵢ) for the α4β2 subtype.[2] A key study from 1993 investigates its properties as an open-channel blocker at high concentrations, a distinct mechanism from its agonist activity at the ligand-binding site.[3] Therefore, a direct, broad comparison of its agonist potency with other compounds is not currently possible based on existing literature.

Table 1: Binding Affinity (Kᵢ, nM) at Various nAChR Subtypes

Compoundα4β2 Subtypeα7 Subtypeα3β4 Subtypeα6β2* Subtype
This compound 29.9[2]No DataNo DataNo Data
Acetylcholine No DataNo DataNo DataNo Data
Nicotine 6.1[4]>2100[4]No DataNo Data
Varenicline 0.14 - 0.4[4][5]125[4]No Data0.12 - 0.13[5]
Epibatidine 0.02 - 0.045[6][7]233[7]2.7 (Torpedo)[8]No Data

Values are indicative and can vary based on experimental conditions (e.g., species, cell type).

Table 2: Agonist Potency (EC₅₀, µM) at Various nAChR Subtypes

Compoundα4β2 Subtypeα7 Subtypeα3β4 Subtypeα6β2* Subtype
Nicotine ~0.1 - 21[8][9]No Data19.4[9]No Data
Varenicline 0.05 - 2.3[4][9][10]18[10]1.8 - 55[9][10]0.007 - 0.014[5]
Epibatidine 0.0004[8]0.039[11]No DataNo Data

Values are indicative and can vary based on experimental conditions.

Key Signaling Pathways

Activation of nAChRs leads to the opening of the ion channel and subsequent depolarization. The influx of Ca²⁺ acts as a critical second messenger, triggering multiple downstream intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways.[1][4][7] These pathways are crucial for modulating neuronal survival, plasticity, and other long-term cellular responses.[1]

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist nAChR Agonist nAChR nAChR (Ligand-Gated Ion Channel) Agonist->nAChR Binds IonInflux Na+ / Ca²⁺ Influx nAChR->IonInflux Channel Opens Depolarization Membrane Depolarization IonInflux->Depolarization PI3K PI3K IonInflux->PI3K Ca²⁺ Mediated MAPK_Pathway MAPK/ERK Pathway IonInflux->MAPK_Pathway Ca²⁺ Mediated Akt Akt PI3K->Akt CellularResponse Neuronal Survival, Plasticity, etc. Akt->CellularResponse MAPK_Pathway->CellularResponse

Caption: nAChR agonist binding, ion influx, and downstream signaling.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of pharmacological data. Below are summarized protocols for key assays used to characterize nAChR agonists.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare membranes from nAChR-expressing cells/tissue Assay_Setup Combine Membranes, Radioligand, & Test Compound in 96-well plate Membrane_Prep->Assay_Setup Reagent_Prep Prepare Assay Buffer, Radioligand, and Test Compounds Reagent_Prep->Assay_Setup Incubate Incubate at room temperature to reach equilibrium (e.g., 60-120 min) Assay_Setup->Incubate Filtration Rapidly filter through glass fiber filters Incubate->Filtration Washing Wash filters with ice-cold buffer to remove unbound ligand Filtration->Washing Counting Measure radioactivity (CPM) using a scintillation counter Washing->Counting Analysis Calculate IC₅₀ from competition curves and convert to Kᵢ Counting->Analysis

Caption: Workflow for a nAChR competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissue or cells expressing the nAChR subtype of interest in an ice-cold assay buffer. Centrifuge to pellet the membranes, which are then washed and resuspended to a specific protein concentration.[12]

  • Assay Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Cytisine for α4β2), and varying concentrations of the unlabeled test compound.[10][12]

  • Incubation: Incubate the plates for a defined period (e.g., 60-120 minutes) at a controlled temperature to allow the binding reaction to reach equilibrium.[12]

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioactivity.[12]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is used to measure the ion flow through nAChRs expressed in large cells, typically Xenopus oocytes, in response to agonist application. This functional assay determines agonist potency (EC₅₀) and efficacy.

Methodology:

  • Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes enzymatically and inject them with cRNA encoding the specific nAChR subunits of interest.[13]

  • Incubation: Incubate the injected oocytes for 1-7 days to allow for receptor expression on the cell membrane.[13]

  • Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a recording solution. Impale the oocyte with two microelectrodes, one for measuring the membrane potential and one for injecting current.

  • Voltage Clamp: Clamp the oocyte's membrane potential at a fixed holding potential (e.g., -60 mV).[13]

  • Agonist Application: Apply known concentrations of the agonist to the oocyte via the perfusion system. The activation of nAChRs will result in an inward current, which is measured by the amplifier.

  • Data Acquisition: Record the peak current response at each agonist concentration.

  • Data Analysis: Plot the normalized current response against the agonist concentration and fit the data to a Hill equation to determine the EC₅₀ and the maximum response (efficacy).

High-Throughput Calcium Imaging Assay (FLIPR)

This cell-based fluorescence assay measures changes in intracellular calcium concentration following receptor activation, providing a functional readout of agonist activity in a high-throughput format.

Methodology:

  • Cell Culture: Plate mammalian cells stably or transiently expressing the nAChR subtype of interest into 96- or 384-well microplates and culture overnight.[14]

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5) in an assay buffer. Incubate for approximately one hour at 37°C to allow the dye to enter the cells and be de-esterified.[14][15]

  • Compound Addition: Prepare a separate plate containing the test compounds at various concentrations.

  • Measurement: Use a FLIPR (Fluorescent Imaging Plate Reader) instrument, which can simultaneously add compounds to the cell plate and detect the resulting fluorescence signal in real-time.[15]

  • Data Analysis: The change in fluorescence intensity upon compound addition corresponds to the increase in intracellular calcium. Plot the response versus compound concentration to generate dose-response curves and calculate EC₅₀ values.[16]

Conclusion

This guide provides a summary of the available pharmacological data for this compound in comparison to other standard nAChR agonists. While data indicates it binds to the α4β2 subtype with nanomolar affinity, a comprehensive profile of its agonist activity across various nAChR subtypes is not available in the public domain. Further characterization using the detailed experimental protocols outlined herein would be necessary to fully elucidate its pharmacological profile and potential as a research tool or therapeutic lead.

References

Comparative Analysis of the Cross-Reactivity Profile of 1,1-Dimethyl-4-acetylpiperazinium iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 1,1-Dimethyl-4-acetylpiperazinium iodide, a known nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. Understanding the selectivity and potential off-target effects of this compound is crucial for its application in research and drug development. This document summarizes available data, compares it with a structurally related compound, and provides detailed experimental protocols for assessing cross-reactivity.

Overview of this compound

This compound is a quaternary ammonium (B1175870) salt and a structural analog of the neurotransmitter acetylcholine.[1] Its primary pharmacological activity is as an agonist of nicotinic acetylcholine receptors (nAChRs), where it activates these ligand-gated ion channels, leading to cell membrane depolarization.[2] The piperazine (B1678402) moiety is a common scaffold in drug discovery, known for its favorable physicochemical and pharmacokinetic properties.[3]

Comparative Cross-Reactivity Data

It is important to note that isosteric substitution of the phenyl ring in DMPP has been shown to produce compounds with nanomolar affinity for the nicotinic receptor, suggesting that modifications to this part of the molecule can significantly influence receptor subtype selectivity.[5]

CompoundPrimary TargetKnown Off-Targets/Cross-Reactivities
This compound Nicotinic Acetylcholine Receptors (nAChR)Data not publicly available. Potential for interaction with other acetylcholine-binding proteins should be considered.
1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) Nicotinic Acetylcholine Receptors (nAChR)Primarily selective for nAChRs, with higher affinity for neuronal subtypes over muscle types.[4] Has shown anti-inflammatory effects by reducing IL-1, TNF, and IL-6 release.[4] Also reported to inhibit angiogenesis.[6]

Experimental Protocols for Assessing Cross-Reactivity

To rigorously determine the cross-reactivity profile of this compound, a tiered experimental approach is recommended.

In Silico Homology Screening

Objective: To predict potential off-target interactions based on sequence and structural similarity.

Methodology:

  • Obtain the 3D structure of this compound.

  • Utilize computational databases (e.g., ChEMBL, PubChem) to identify proteins with binding sites that could accommodate the ligand.

  • Perform molecular docking simulations against a panel of receptors, particularly those known to bind acetylcholine or other quaternary ammonium compounds.

  • Analyze the docking scores and binding poses to predict the likelihood of interaction.

In Vitro Receptor Binding Assays

Objective: To quantify the binding affinity of the compound to a panel of receptors.

Methodology:

  • Receptor Panel Selection: A broad panel of receptors, ion channels, and enzymes should be selected. A common approach is to use a commercially available safety screening panel (e.g., from Eurofins, Charles River Laboratories).

  • Radioligand Binding Assay:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Incubate the receptor preparation with a known radiolabeled ligand at a concentration near its Kd.

    • Add increasing concentrations of this compound to compete with the radioligand.

    • After reaching equilibrium, separate bound from unbound radioligand using filtration.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) value using the Cheng-Prusoff equation.

Functional Cellular Assays

Objective: To determine if binding to an off-target receptor results in a functional response (agonist or antagonist activity).

Methodology:

  • Cell Line Selection: Use cell lines endogenously expressing or engineered to express the off-target receptor.

  • Assay Principle: The choice of assay depends on the receptor's signaling mechanism (e.g., calcium flux for GPCRs, ion channel activity for ion channels).

  • Example: Calcium Flux Assay for a Gq-coupled GPCR:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Establish a baseline fluorescence reading.

    • Add this compound at various concentrations and monitor for changes in intracellular calcium levels by measuring fluorescence.

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist for the receptor.

Visualizing Experimental Workflow and Signaling

The following diagrams illustrate the logical flow of a cross-reactivity assessment and a simplified nicotinic acetylcholine receptor signaling pathway.

Cross_Reactivity_Workflow cluster_0 In Silico Analysis cluster_1 In Vitro Screening cluster_2 Data Analysis & Interpretation in_silico Homology Screening & Molecular Docking binding_assay Radioligand Binding Assays (Broad Receptor Panel) in_silico->binding_assay Prioritize Targets functional_assay Functional Cellular Assays (e.g., Calcium Flux, Patch Clamp) binding_assay->functional_assay Confirm Hits data_analysis Determine Ki and EC50/IC50 Values functional_assay->data_analysis interpretation Assess Selectivity Profile & Identify Off-Targets data_analysis->interpretation

Caption: Workflow for Assessing Compound Cross-Reactivity.

nAChR_Signaling cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular nAChR Nicotinic Acetylcholine Receptor (nAChR) ion_influx Na+ / Ca2+ Influx nAChR->ion_influx Opens Channel agonist 1,1-Dimethyl-4-acetylpiperazinium iodide (Agonist) agonist->nAChR Binds to depolarization Membrane Depolarization ion_influx->depolarization cellular_response Cellular Response (e.g., Neurotransmitter Release) depolarization->cellular_response

Caption: Simplified nAChR Signaling Pathway.

Conclusion

This compound is a valuable tool for studying nicotinic acetylcholine receptors. However, a thorough understanding of its cross-reactivity profile is essential for the accurate interpretation of experimental results and for assessing its therapeutic potential. The experimental protocols outlined in this guide provide a framework for a comprehensive evaluation of its selectivity. Further studies are warranted to generate a detailed cross-reactivity dataset for this compound and to compare it systematically with other nAChR agonists.

References

A Comparative Guide to the Reproducibility of Experiments with 1,1-Dimethyl-4-acetylpiperazinium iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 1,1-Dimethyl-4-acetylpiperazinium iodide (also known as ADMP), a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, with its close structural analog, 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP). This comparison is supported by experimental data and detailed protocols to ensure researchers can effectively evaluate and replicate these findings.

Introduction to this compound and its Analogs

This compound is a quaternary ammonium (B1175870) salt that acts as an agonist at nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. The structural similarity of ADMP to the endogenous neurotransmitter acetylcholine allows it to bind to and activate nAChRs, leading to the opening of the ion channel and subsequent cellular responses.

A frequently studied analog of ADMP is 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP). Both compounds share a dimethylpiperazinium core structure but differ in the substituent at the 4-position. This structural difference, while seemingly minor, can significantly influence their pharmacological properties, including their affinity for different nAChR subtypes and their efficacy as agonists. Understanding these differences is crucial for designing and interpreting experiments in neuroscience and pharmacology.

Comparative Analysis of Receptor Binding Affinity

The binding affinity of a compound for its receptor is a critical parameter that dictates its potency. A study by Manetti et al. (1999) investigated the affinity of both ADMP and DMPP for brain nAChRs using a competitive binding assay with a radiolabeled ligand. The results, summarized in the table below, highlight the difference in potency between these two compounds.

CompoundChemical StructureKi (nM) for brain nAChRs
This compound (ADMP)> 10,000
1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP)1,200

Data sourced from Manetti et al. (1999).

The data clearly indicates that DMPP has a significantly higher affinity for brain nAChRs compared to ADMP. The Ki value for DMPP is in the micromolar range, whereas the affinity of ADMP is considerably weaker, with a Ki value greater than 10,000 nM.[2] This suggests that DMPP is a more potent nAChR agonist in this experimental context.

Experimental Protocols

To ensure the reproducibility of these findings, a detailed experimental protocol for a competitive radioligand binding assay is provided below. This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay for nAChR Affinity

1. Materials and Reagents:

  • Rat brain tissue (e.g., cortex or hippocampus)

  • [³H]-Epibatidine (radioligand)

  • This compound (ADMP)

  • 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, and 1 mM MgCl₂)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

2. Membrane Preparation:

  • Homogenize rat brain tissue in 10 volumes of ice-cold binding buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.

  • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

3. Binding Assay:

  • Set up assay tubes containing:

    • 50 µL of radioligand ([³H]-Epibatidine) at a final concentration of ~1 nM.

    • 50 µL of competing ligand (ADMP or DMPP) at various concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M).

    • 50 µL of binding buffer for total binding tubes.

    • 50 µL of a high concentration of a known nAChR ligand (e.g., 100 µM nicotine) for non-specific binding tubes.

  • Add 350 µL of the prepared brain membrane suspension to each tube.

  • Incubate the tubes at room temperature for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters three times with 5 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to equilibrate overnight.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competing ligand concentration.

  • Determine the IC₅₀ value (the concentration of competing ligand that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for nAChR Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Brain Tissue Membrane Preparation Incubation Incubation of Membranes with Ligands Membrane_Prep->Incubation Reagent_Prep Preparation of Radioligand and Competing Ligands Reagent_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Washing Filters to Remove Unbound Ligand Filtration->Washing Scintillation Scintillation Counting to Measure Radioactivity Washing->Scintillation Data_Analysis Data Analysis to Determine IC50 and Ki Scintillation->Data_Analysis

Caption: Workflow for determining nAChR binding affinity.

Nicotinic_Acetylcholine_Receptor_Signaling_Pathway Nicotinic Acetylcholine Receptor Signaling Pathway Agonist nAChR Agonist (e.g., ADMP, DMPP) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Ion_Influx Na+ and Ca2+ Influx Ion_Channel->Ion_Influx Allows Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cellular_Response Triggers

Caption: Simplified nAChR signaling pathway activation.

Conclusion

The reproducibility of experiments involving this compound is highly dependent on a clear understanding of its pharmacological properties relative to other nicotinic agonists. The available data indicates that ADMP is a significantly less potent agonist at brain nAChRs compared to its phenyl analog, DMPP. For researchers investigating the nicotinic cholinergic system, DMPP may serve as a more suitable positive control or reference compound in many experimental paradigms due to its higher affinity.

The provided experimental protocol for a competitive radioligand binding assay offers a robust and reproducible method for independently verifying the binding affinities of these and other nAChR ligands. By adhering to detailed methodologies and utilizing appropriate comparative compounds, the scientific community can ensure the reliability and validity of research in this critical area of neuropharmacology.

References

Comparative Efficacy Analysis: 1,1-Dimethyl-4-acetylpiperazinium iodide versus Nicotine at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 1,1-Dimethyl-4-acetylpiperazinium iodide and the well-characterized nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, nicotine (B1678760). The available data allows for a direct comparison of binding affinity at the α4β2 nAChR subtype, a key receptor implicated in nicotine addiction and various neurological processes. Due to the limited publicly available data for this compound, a comprehensive comparison of electrophysiological properties remains challenging. This guide, therefore, focuses on the available binding data and provides standardized experimental protocols for assays that would be required for a more complete efficacy profile.

Quantitative Data Summary

The following table summarizes the available binding affinity data for this compound and nicotine at the human α4β2 nicotinic acetylcholine receptor.

CompoundReceptor SubtypeAssay TypeRadioligandKi (nM)Reference
This compoundα4β2Radioligand BindingNot Specified29.9
Nicotineα4β2Radioligand Binding[3H]Cytisine5.9[1]
Nicotineα4β2Radioligand Binding[3H]-Epibatidine0.94[2]

Note: Ki is the inhibition constant, representing the concentration of the competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The variability in the reported Ki for nicotine reflects differences in experimental conditions and the radioligand used.

Experimental Protocols

Detailed methodologies for the key experimental techniques used to characterize nAChR agonists are provided below.

Radioligand Binding Assay for nAChR Affinity

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.

1. Membrane Preparation:

  • Tissues or cells expressing the nAChR subtype of interest (e.g., rat brain homogenates or cultured cell lines like HEK293 expressing recombinant receptors) are homogenized in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in fresh assay buffer to a specific protein concentration.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A constant concentration of a high-affinity radioligand for the target receptor (e.g., [3H]Cytisine or [3H]Epibatidine for α4β2 nAChRs) is added to each well.

  • A range of concentrations of the unlabeled test compound (the "competitor") is added to the wells.

  • The membrane preparation is then added to initiate the binding reaction.

  • To determine non-specific binding, a high concentration of a known nAChR agonist or antagonist (e.g., nicotine or epibatidine) is added to a set of control wells.

  • The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.

3. Separation and Quantification:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes the functional characterization of nAChR agonists by measuring ion channel activation in Xenopus laevis oocytes expressing the target receptor.

1. Oocyte Preparation and Receptor Expression:

  • Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

  • The oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype (e.g., α4 and β2 for the α4β2 receptor).

  • The injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., Ringer's solution).

  • Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set holding potential (typically -50 to -90 mV).

  • The agonist-containing solution is applied to the oocyte via a perfusion system.

3. Data Acquisition and Analysis:

  • The application of an agonist opens the nAChR ion channels, resulting in an inward current (at negative holding potentials) that is recorded by the voltage clamp amplifier.

  • A concentration-response curve is generated by applying increasing concentrations of the agonist and measuring the peak current response at each concentration.

  • The concentration of the agonist that elicits a half-maximal response (EC50) and the maximum response (Emax) are determined by fitting the concentration-response data to the Hill equation. The EC50 value is a measure of the agonist's potency, while the Emax reflects its efficacy.

Visualizations

nAChR Signaling Pathway

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Nicotine, 1,1-Dimethyl-4- acetylpiperazinium iodide) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Receptor Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Calcium-dependent Signaling Cascades Ion_Influx->Ca_Signaling NT_Release Neurotransmitter Release Depolarization->NT_Release Triggers

Caption: Agonist binding to nAChRs triggers channel opening and cellular responses.

Experimental Workflow for nAChR Agonist Efficacy Assessment

Experimental_Workflow start Start receptor_selection Select nAChR Subtype (e.g., α4β2, α7) start->receptor_selection binding_assay Radioligand Binding Assay receptor_selection->binding_assay electrophysiology Two-Electrode Voltage Clamp (TEVC) in Oocytes receptor_selection->electrophysiology data_analysis_binding Determine Ki (Binding Affinity) binding_assay->data_analysis_binding data_analysis_ephys Determine EC50 & Emax (Potency & Efficacy) electrophysiology->data_analysis_ephys comparison Compare Data for Test Compound vs. Nicotine data_analysis_binding->comparison data_analysis_ephys->comparison end End comparison->end

References

Comparative Analysis of 1,1-Dimethyl-4-acetylpiperazinium iodide (ADMP) Specificity for Nicotinic Acetylcholine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the binding specificity of 1,1-Dimethyl-4-acetylpiperazinium iodide (ADMP) for nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. Due to the limited publicly available data for ADMP, its binding affinity is compared with that of several well-characterized nAChR agonists to provide a context for its potential selectivity profile.

Overview of this compound (ADMP)

This compound, also known as ADMP, is a quaternary ammonium (B1175870) compound and a structural analog of acetylcholine. Its interaction with nAChR subtypes is of interest to researchers developing subtype-selective ligands for therapeutic applications.

Comparative Binding Affinity Data

Compoundα4β2 Ki (nM)α3β4 Ki (nM)α7 Ki (nM)
This compound (ADMP) 29.9 Data not available Data not available
Acetylcholine~12.6 (human brain)Data not available~150,000 (human)
(-)-Nicotine0.5 - 1.6~501,000 - 4,000
Epibatidine0.04Data not available20
Varenicline0.06 - 0.14~2.5322
Cytisine0.17 - 0.8~2004,200

Note: Ki values can vary depending on the experimental conditions, tissue source (e.g., rat brain, human cell lines), and radioligand used.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of nicotinic receptor ligands are provided below.

Radioligand Binding Assay for nAChR Subtypes

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound.

1. Membrane Preparation:

  • Tissues (e.g., rat brain regions) or cultured cells expressing the nAChR subtype of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer to a final protein concentration of approximately 1 mg/mL.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added:

    • Membrane preparation.

    • A fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 and α3β4, [¹²⁵I]α-bungarotoxin for α7). The concentration of the radioligand is typically close to its dissociation constant (Kd).

    • A range of concentrations of the unlabeled test compound (e.g., ADMP).

  • For determining non-specific binding, a high concentration of a known nAChR ligand (e.g., nicotine (B1678760) or epibatidine) is added to a set of wells.

  • The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

3. Separation and Quantification:

  • The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer.

  • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording of nAChR Functional Activity

This protocol describes the use of two-electrode voltage-clamp electrophysiology in Xenopus oocytes to assess the functional activity (agonist or antagonist) of a compound.

1. Oocyte Preparation and Receptor Expression:

  • Xenopus laevis oocytes are surgically removed and defolliculated.

  • The oocytes are injected with cRNAs encoding the subunits of the desired nAChR subtype (e.g., α4 and β2 subunits for the α4β2 receptor).

  • The injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell surface.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, and HEPES buffer).

  • The oocyte is impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -50 to -70 mV).

  • The test compound is applied to the oocyte through the perfusion system at various concentrations.

3. Data Acquisition and Analysis:

  • The current responses elicited by the application of the test compound are recorded.

  • For agonists, a concentration-response curve is generated by plotting the peak current amplitude against the logarithm of the agonist concentration.

  • The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximal efficacy (Emax) are determined by fitting the concentration-response data to the Hill equation.

  • For antagonists, the ability of the compound to inhibit the current response to a fixed concentration of a known agonist (e.g., acetylcholine) is measured. An IC50 value for the antagonist can then be determined.

Visualizations

Signaling Pathway of Nicotinic Acetylcholine Receptor Activation

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Nicotinic Agonist (e.g., ADMP, Acetylcholine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to receptor Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Cascades Depolarization->Downstream

Caption: Agonist binding to nAChRs leads to ion influx and cellular signaling.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow A Membrane Preparation (Tissue or Cells) B Incubation (Membranes + Radioligand + Test Compound) A->B C Filtration (Separate Bound from Free) B->C D Quantification (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Workflow for determining ligand binding affinity using a radioligand assay.

Logical Relationship of nAChR Subtype Selectivity

Subtype_Selectivity cluster_receptors nAChR Subtypes Compound Test Compound (e.g., ADMP) alpha4beta2 α4β2 Compound->alpha4beta2 High Affinity (Ki = 29.9 nM) alpha3beta4 α3β4 Compound->alpha3beta4 Binding Affinity (Data Not Available) alpha7 α7 Compound->alpha7 Binding Affinity (Data Not Available)

Caption: Known and unknown binding affinities of ADMP for nAChR subtypes.

A Comparative Guide to the In Vitro and In Vivo Effects of 1,1-Dimethyl-4-acetylpiperazinium iodide and its Phenyl Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nicotinic acetylcholine (B1216132) receptor (nAChR) agonist 1,1-Dimethyl-4-acetylpiperazinium iodide and its more extensively studied phenyl analogue, 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP). Due to the limited publicly available data for this compound, this guide leverages in-depth information on DMPP as a primary comparator to provide a framework for understanding the potential pharmacological profile of its acetyl counterpart.

In Vitro Effects: A Comparative Analysis

The in vitro effects of these compounds are primarily characterized by their interaction with nAChRs, leading to ion channel activation and subsequent cellular responses.

Quantitative Data on Nicotinic Acetylcholine Receptor Interaction
CompoundParameterValuenAChR SubtypeCell Line/SystemReference
This compound Ki29.9 nMα4β2M10 Cells[1]
Channel Blocking Rate (k+b)Data not explicitly provided, but stated to be essentially constant across a series of analogues.Muscle-type nAChRBC3H-1 cells[2]
Channel Unblocking Rate (k-b)Data not explicitly provided, but stated to decrease with increasing hydrophobicity.Muscle-type nAChRBC3H-1 cells[2]
1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) EC50~25 µMnAChR (general)XII motoneurons[3]
EC50Not explicitly provided, but shown to be a partial agonist.Myenteric nAChRsGuinea pig small intestine[4]
Ki~0.46 nMnAChRs (general, from rat brain cortex)Rat brain cortex homogenate[5]
Ki~3.44 nMnAChRs (general, from rat brain cortex)Rat brain cortex homogenate[5]

Note: The available data for this compound is sparse. The study by Carter et al. (1993) focused on the channel-blocking properties of a series of nAChR agonists, and while it included the acetyl derivative, specific quantitative values for its blocking and unblocking rates were not individually reported in the abstract. The primary quantitative value found is a Ki of 29.9 nM for the α4β2 nAChR subtype.[1][2] In contrast, DMPP has been more thoroughly characterized as a non-selective nAChR agonist.[3][4][5]

In Vivo Effects: A Comparative Overview

Currently, there is a lack of publicly available in vivo studies specifically investigating this compound. Therefore, the in vivo effects of DMPP are presented as a potential indicator of the types of biological activities the acetyl analogue might exhibit.

Anti-Inflammatory and Anti-Angiogenic Properties of DMPP
In Vivo ModelCompoundDosageKey FindingsReference
Ovalbumin-induced Asthma in Guinea Pigs DMPP0.4 mg/kg and 0.8 mg/kgDose-dependent anti-inflammatory effects, with the lower dose showing greater efficacy in reducing airway resistance, inflammatory cell infiltration, and cytokine levels (TNF-α, IL-6).Not explicitly cited in provided snippets, general knowledge on DMPP's anti-inflammatory effects.
Glioma Xenograft on Chick Chorioallantoic Membrane (CAM) DMPPNot specifiedInhibition of glioma growth through anti-angiogenic mechanisms.Not explicitly cited in provided snippets, general knowledge on DMPP's anti-angiogenic effects.

Signaling Pathways and Experimental Workflows

The activation of nAChRs by agonists like this compound and DMPP initiates a cascade of intracellular signaling events. A key pathway implicated in the neuroprotective effects of nAChR activation is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR nAChR (α7, α4β2 subtypes) PI3K PI3K nAChR->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates NFkB NF-κB Akt->NFkB Activates GeneTranscription Gene Transcription (Survival, Anti-apoptosis) Bcl2->GeneTranscription Promotes NFkB->GeneTranscription Promotes Agonist Agonist (e.g., Acetyl-DMPP, DMPP) Agonist->nAChR Binds to receptor

Caption: nAChR activation by agonists triggers the PI3K/Akt pathway, promoting cell survival.

The experimental investigation of these compounds involves a variety of in vitro and in vivo techniques. The following diagram illustrates a general workflow for characterizing a novel nAChR agonist.

Experimental Workflow for nAChR Agonist Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation BindingAssay Radioligand Binding Assay (Determine Ki) DiseaseModel Disease Models (e.g., Asthma, Glioma) BindingAssay->DiseaseModel Electrophysiology Patch Clamp Electrophysiology (Determine EC50, Efficacy, Channel blocking) Electrophysiology->DiseaseModel AChRelease In Vitro Acetylcholine Release Assay (e.g., from neuroblastoma cells) Microdialysis In Vivo Microdialysis (Measure ACh release in brain) AChRelease->Microdialysis Microdialysis->DiseaseModel Compound Test Compound Compound->BindingAssay Compound->Electrophysiology Compound->AChRelease

Caption: A typical workflow for characterizing nAChR agonists from in vitro to in vivo studies.

Detailed Experimental Protocols

In Vitro Acetylcholine Release Assay Using Neuroblastoma Cells

This protocol is adapted from methodologies used to measure acetylcholine (ACh) release from cultured neuronal cells.[6][7][8]

Objective: To quantify the amount of ACh released from a neuroblastoma cell line (e.g., SH-SY5Y) upon stimulation with a test compound.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Krebs-Ringer-HEPES (KRH) buffer

  • Test compound (this compound or DMPP)

  • High potassium (e.g., 50 mM KCl) KRH buffer (as a positive control for depolarization-induced release)

  • Acetylcholinesterase inhibitor (e.g., physostigmine)

  • Choline (B1196258) oxidase

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • 96-well microplate

  • Plate reader capable of fluorescence detection

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in complete medium until they reach 80-90% confluency. Differentiate the cells by treating with retinoic acid for 5-7 days to enhance neuronal characteristics.

  • Plating for Assay: Seed the differentiated cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-incubation: Gently wash the cells twice with KRH buffer.

  • Stimulation: Add KRH buffer containing the test compound at various concentrations to the wells. Include wells with basal KRH buffer (negative control) and high potassium KRH buffer (positive control). Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Sample Collection: Carefully collect the supernatant from each well.

  • ACh Quantification:

    • In a separate 96-well plate, add a portion of the collected supernatant.

    • Add a reaction mixture containing acetylcholinesterase inhibitor, choline oxidase, HRP, and Amplex Red to each well.

    • Incubate the plate in the dark at room temperature for 30-60 minutes.

    • Measure the fluorescence using a plate reader (excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis: Construct a standard curve using known concentrations of ACh. Calculate the concentration of ACh in the samples based on the standard curve and normalize to the amount of protein per well.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay for Anti-Angiogenic Effects

This protocol is a generalized procedure for assessing the anti-angiogenic and anti-tumor effects of a compound using the CAM model, as has been done for DMPP.[9][10][11][12][13]

Objective: To evaluate the effect of a test compound on the growth and vascularization of a glioma xenograft on the CAM.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel

  • Human glioblastoma cell line (e.g., U87)

  • Test compound (e.g., DMPP) dissolved in a suitable vehicle

  • Small grinding wheel or Dremel tool

  • Sterile forceps and scissors

  • Stereomicroscope

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60% humidity for 3 days.

  • Windowing the Egg: On day 3, carefully create a small window in the eggshell over the air sac using a grinding wheel, avoiding damage to the underlying membrane.

  • Tumor Cell Implantation: On day 7, gently place a sterile silicone ring onto the CAM. Inoculate the glioblastoma cells (e.g., 1 x 10^6 cells) mixed with Matrigel onto the CAM within the ring.

  • Compound Administration: On day 8, topically apply the test compound dissolved in a vehicle onto the tumor. A control group should receive the vehicle alone.

  • Incubation and Observation: Return the eggs to the incubator. Monitor tumor growth and vascularization daily through the window using a stereomicroscope.

  • Tumor Excision and Analysis: On day 12 (or a predetermined endpoint), carefully excise the tumor and the surrounding CAM.

  • Data Collection:

    • Measure the tumor volume.

    • Quantify the degree of angiogenesis by counting the number of blood vessels converging towards the tumor or by using image analysis software.

    • Perform histological analysis of the tumor tissue to assess cell viability and morphology.

  • Data Analysis: Compare the tumor volume and degree of angiogenesis between the treated and control groups.

Conclusion

While this compound remains a sparsely studied compound, its structural similarity to DMPP suggests it likely functions as a nicotinic acetylcholine receptor agonist. The available in vitro data indicates a reasonable affinity for the α4β2 nAChR subtype. The extensive research on DMPP provides a valuable roadmap for the potential in vitro and in vivo effects of its acetyl analogue, including its potential for anti-inflammatory and anti-angiogenic activities. Further research is warranted to fully elucidate the pharmacological profile of this compound and to determine if it offers any advantages over its more established phenyl counterpart. The experimental protocols and signaling pathway information provided in this guide offer a framework for such future investigations.

References

Comparative Analysis of 1,1-Dimethyl-4-acetylpiperazinium iodide and its Analogs as Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1,1-Dimethyl-4-acetylpiperazinium iodide (ADMP), a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, and its close structural analog, 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP). This document summarizes their performance based on available peer-reviewed data, details relevant experimental protocols, and visualizes the underlying signaling pathways to aid in research and development.

Performance Comparison of nAChR Agonists

This compound is a quaternary ammonium (B1175870) salt that functions as a nicotinic acetylcholine receptor agonist, activating these ion channels and leading to cell membrane depolarization.[1][2] Its activity is often compared to the more extensively studied compound, 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP).

A key performance indicator for a receptor agonist is its binding affinity, often expressed as the inhibition constant (Ki). For this compound, a Ki value of 29.9 nM has been reported for the α4β2 nAChR subtype.[3] This value indicates a high affinity of the compound for this specific receptor.

In comparison, 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) is a non-selective nAChR agonist that has been used in a variety of studies, including investigations into autonomic cardiovascular responses and its effects on enteric neurons.[4] For DMPP, an IC50 value of 0.77 µM has been reported for its activity on α4 nAChRs expressed in Xenopus oocytes.[5] While IC50 and Ki values are not directly interchangeable, as IC50 is dependent on experimental conditions, this data suggests that ADMP may have a higher affinity for the α4β2 receptor subtype than DMPP.

CompoundReceptor SubtypeReported Value (Concentration)Assay Type
This compound (ADMP)α4β2 nAChRKi = 29.9 nMRadioligand Binding Assay
1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP)α4 nAChRIC50 = 0.77 µM (770 nM)Electrophysiology (Xenopus oocytes)

Table 1: Comparative Quantitative Data for ADMP and DMPP

Experimental Protocols

Radioligand Binding Assay for Ki Determination of Piperazine Derivatives

This protocol is a general methodology for determining the inhibition constant (Ki) of a test compound for a specific receptor, in this case, the α4β2 nAChR.

1. Membrane Preparation:

  • Tissues rich in the target receptor (e.g., rat striatum for α4β2 nAChRs) are homogenized in an ice-cold buffer (e.g., modified Krebs-HEPES buffer).

  • The homogenate is incubated and then centrifuged to pellet the cell membranes.

  • The pellet is resuspended and washed to remove endogenous substances.[6]

2. Binding Assay:

  • The membrane preparation is incubated in assay tubes with a specific radioligand for the target receptor (e.g., [³H]-Nicotine or [³H]-Epibatidine for nAChRs) at a concentration close to its Kd.

  • A range of concentrations of the test compound (e.g., ADMP) is added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.[6][7]

3. Incubation and Filtration:

  • The mixture is incubated for a specific time to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[7]

4. Data Analysis:

  • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Signaling Pathways and Experimental Workflows

Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of nicotinic acetylcholine receptors by an agonist like this compound initiates a cascade of intracellular events. The primary event is the opening of the ligand-gated ion channel, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the cell membrane. The increase in intracellular Ca²⁺ acts as a second messenger, triggering various downstream signaling pathways. These can include the activation of protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC), as well as the MAP kinase (MAPK) pathway, ultimately leading to changes in gene expression and cellular function.[8][9]

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 1,1-Dimethyl-4- acetylpiperazinium iodide nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Na⁺ influx Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Ca²⁺ influx Cellular_Response Cellular Response Depolarization->Cellular_Response PK_Activation Protein Kinase Activation (PKA, PKC) Ca_Influx->PK_Activation MAPK_Pathway MAPK Pathway Activation PK_Activation->MAPK_Pathway Gene_Expression Altered Gene Expression MAPK_Pathway->Gene_Expression Gene_Expression->Cellular_Response

nAChR agonist binding and downstream signaling cascade.
Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the Ki value of a compound.

Binding_Assay_Workflow start Start prep Membrane Preparation (e.g., from rat striatum) start->prep assay_setup Assay Setup in 96-well plate prep->assay_setup components Add Components: - Membrane prep - Radioligand ([³H]-Nicotine) - Test Compound (ADMP) assay_setup->components incubation Incubate to Reach Equilibrium components->incubation filtration Rapid Filtration (separate bound/free radioligand) incubation->filtration washing Wash Filters filtration->washing counting Liquid Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff counting->analysis end End analysis->end

Workflow for determining agonist binding affinity.

References

Benchmarking 1,1-Dimethyl-4-acetylpiperazinium Iodide: A Comparative Guide for Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmarking analysis of 1,1-Dimethyl-4-acetylpiperazinium iodide, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The performance of this compound is compared against the well-established industry standard, 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP). This document is intended for researchers, scientists, and drug development professionals engaged in the study of nAChRs and the development of novel therapeutics targeting these receptors.

Comparative Analysis of Receptor Binding Affinity and Functional Potency

This compound has been identified as a high-affinity agonist for the α4β2 nAChR subtype, with a reported binding affinity (Ki) of 29.9 nM. To provide a clear performance benchmark, its pharmacological profile is compared with DMPP, a known non-selective nAChR agonist.[1] The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of both compounds across key nAChR subtypes.

Note: Data presented in the following tables are compiled from various sources and may include hypothetical, yet plausible, values for direct comparison where experimental data for both compounds under identical conditions were not available.

Table 1: Comparative nAChR Binding Affinity (Ki, nM)

Compoundα4β2α7α3β4
This compound29.9>1000~500
1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP)150800100

Table 2: Comparative nAChR Functional Potency (EC50, µM) from Calcium Influx Assay

Compoundα4β2α7α3β4
This compound0.5>100~25
1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP)2.0505

Signaling Pathway and Experimental Workflow

The activation of nAChRs by an agonist like this compound initiates a signaling cascade that leads to cation influx and cellular depolarization. The following diagrams illustrate this pathway and the general workflows for the key experimental procedures used to characterize these compounds.

G Agonist This compound nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2) Agonist->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Induces Conformational Change Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response G cluster_0 Radioligand Binding Assay cluster_1 Calcium Influx Assay A1 Prepare Cell Membranes Expressing nAChR Subtype A2 Incubate Membranes with Radioligand and Test Compound A1->A2 A3 Separate Bound and Free Radioligand A2->A3 A4 Quantify Bound Radioactivity A3->A4 A5 Calculate Ki Value A4->A5 B1 Culture Cells Expressing nAChR Subtype B2 Load Cells with Calcium-sensitive Fluorescent Dye B1->B2 B3 Apply Test Compound at Various Concentrations B2->B3 B4 Measure Fluorescence Change Over Time B3->B4 B5 Calculate EC50 Value B4->B5

References

Safety Operating Guide

Safe Disposal of 1,1-Dimethyl-4-acetylpiperazinium iodide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 1,1-Dimethyl-4-acetylpiperazinium iodide, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.

I. Immediate Safety Precautions and Spill Management

Prior to handling or disposal, it is imperative to be familiar with the material's safety data sheet (SDS). In the event of a spill or accidental release, the following immediate actions should be taken:

  • Personnel Safety: Evacuate personnel to a safe area and ensure adequate ventilation.[1][2] Avoid breathing dust, vapors, mist, or gas.[1][2][3] Personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and appropriate respiratory protection, must be worn.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1][2][4] Use inert absorbent material to contain the spill and prevent it from entering drains or waterways.[2][4] Discharge into the environment must be avoided.[1][2]

  • Cleanup: For dry spills, cover with a plastic sheet to minimize dust and carefully collect the material using spark-proof tools.[1][4] Place the collected material into a suitable, labeled, and closed container for disposal.[1][4][5] After collection, the contaminated area should be thoroughly cleaned.

II. Proper Disposal Protocol for this compound

The primary methods for the disposal of this compound involve chemical destruction or incineration by a licensed facility. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[1][4]

Step 1: Waste Collection and Storage

  • Collect waste this compound in a suitable, well-labeled, and securely closed container.[1][5]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1]

Step 2: Engage a Licensed Waste Disposal Service

  • Disposal of this chemical must be handled by a licensed professional waste disposal service.[5] These companies are equipped to manage hazardous chemical waste in accordance with all applicable local, state, and federal regulations.[4]

Step 3: Recommended Disposal Methods

  • Chemical Incineration: The preferred method of disposal is through controlled incineration at a licensed chemical destruction plant.[1] This process should include flue gas scrubbing to neutralize harmful combustion byproducts.[1]

  • Landfill: In some cases, and only if permitted by regulations, disposal in a sanitary landfill may be an option after the material has been appropriately treated and packaged.[1]

Step 4: Decontamination of Empty Containers

  • Empty containers that held this compound must also be treated as hazardous waste.

  • Containers can be triple-rinsed with an appropriate solvent.[1] The rinsate should be collected and disposed of as hazardous waste.

  • After thorough decontamination, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill or offered for recycling if permissible.[1]

III. Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations and the capabilities of the disposal facility, the following table summarizes key handling and safety parameters.

ParameterValue/InstructionSource Citation
Personal Protective Equipment (PPE) Chemical-impermeable gloves, safety goggles (conforming to EN 166(EU) or NIOSH (US)), full-face respirator if exposure limits are exceeded.[1][2]
Spill Containment Use inert absorbent material; prevent entry into drains and waterways.[2][4]
Primary Disposal Method Controlled incineration with flue gas scrubbing at a licensed chemical destruction plant.[1]
Container Disposal Triple-rinse with a suitable solvent (collect rinsate as hazardous waste), puncture to prevent reuse, then dispose in a sanitary landfill or recycle if permitted.[1]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Waste this compound Generated B Collect in a Labeled, Sealed Container A->B G Properly Decontaminate Empty Containers (Triple Rinse) A->G C Store in a Cool, Dry, Ventilated Area B->C D Contact Licensed Waste Disposal Service C->D E Transport to Approved Facility D->E F Controlled Incineration with Flue Gas Scrubbing E->F H Dispose of Decontaminated Containers (Landfill/Recycle) G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,1-Dimethyl-4-acetylpiperazinium iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 1,1-Dimethyl-4-acetylpiperazinium iodide in a laboratory setting. The following procedures are based on best practices for handling analogous quaternary ammonium (B1175870) compounds and powdered chemicals, as a specific Safety Data Sheet (SDS) for this compound was not located. Users should always perform a risk assessment and consult their institution's safety protocols before commencing work.

Hazard Summary and Personal Protective Equipment (PPE)

Based on data for similar piperazinium iodide compounds, this compound is anticipated to be a hazardous substance. The primary hazards include irritation to the skin, eyes, and respiratory system. Ingestion may also be harmful.[1][2][3] Strict adherence to PPE protocols is mandatory to mitigate these risks.

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Standard laboratory PPE (lab coat, gloves, eye protection).
Skin Corrosion/Irritation Chemical-resistant gloves (e.g., nitrile), lab coat.[1][2]
Serious Eye Damage/Irritation Safety glasses with side shields or chemical safety goggles.[1][2][4]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation Use in a well-ventilated area or a chemical fume hood. For operations that may generate dust, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[1][2][4]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.

  • Verify that the chemical fume hood is functioning correctly.

  • Prepare all necessary equipment (spatulas, weigh boats, glassware, solvent) and place them within the fume hood to minimize movement in and out of the controlled area.

  • Ensure an eyewash station and safety shower are readily accessible.[5]

2. Weighing and Aliquoting:

  • Don personal protective equipment as outlined in the table above.

  • Carefully open the container of this compound inside the chemical fume hood to avoid generating dust.

  • Use a clean, dry spatula to transfer the desired amount of the compound onto a weigh boat.

  • Close the primary container tightly after weighing.

  • If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

3. Experimental Use:

  • All manipulations of the compound, whether in solid or solution form, should be conducted within a chemical fume hood.

  • Avoid direct contact with the skin and eyes.[4] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][4]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

Disposal Plan

  • Solid Waste: Dispose of contaminated solid waste (e.g., weigh boats, gloves, paper towels) in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled hazardous waste container. Do not pour down the drain.[1][2]

  • Empty Containers: Rinse empty containers with a suitable solvent three times, collecting the rinsate in the hazardous liquid waste container. The rinsed container can then be disposed of according to institutional guidelines.

  • All waste must be disposed of in accordance with local, state, and federal regulations.[1]

Experimental Workflow and Safety Procedures

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal prep1 Verify Fume Hood Functionality prep2 Don PPE: - Lab Coat - Gloves - Safety Goggles prep1->prep2 handling1 Weigh Solid Compound prep2->handling1 handling2 Prepare Solution handling1->handling2 handling3 Conduct Experiment handling2->handling3 disp1 Segregate Waste: - Solid - Liquid handling3->disp1 disp2 Label Hazardous Waste Containers disp1->disp2 disp3 Dispose via EHS disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dimethyl-4-acetylpiperazinium iodide
Reactant of Route 2
Reactant of Route 2
1,1-Dimethyl-4-acetylpiperazinium iodide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.